Piperitenone oxide
描述
Structure
3D Structure
属性
IUPAC Name |
6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKASWINDKIEEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(C(C1=O)O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865752 | |
| Record name | Piperitenone Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless solid; Herbaceous minty aroma | |
| Record name | Rotundifolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Piperitenone oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1564/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | Piperitenone oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1564/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
35178-55-3, 5945-46-0 | |
| Record name | Piperitenone oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35178-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperitenone oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035178553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperitenone Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rotundifolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
27.5 °C | |
| Record name | Rotundifolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Piperitenone Oxide: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone oxide, a naturally occurring monoterpene epoxide, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological effects, with a focus on its potential in cancer research. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in the essential oils of various plant species, particularly within the Lamiaceae family. The genera Mentha (mints) and Micromeria are notable for containing significant quantities of this compound. The concentration of this compound can vary considerably depending on the plant species, geographical location, and harvesting time.
Quantitative Data on this compound Content in Various Plant Species
The following table summarizes the percentage of this compound found in the essential oils of several plant species, as reported in the scientific literature.
| Plant Species | Plant Part | Percentage of this compound in Essential Oil (%) | Reference |
| Mentha suaveolens | Aerial Parts | 73.773 ± 6.41 | [1] |
| Mentha longifolia (from Jordan) | Aerial Parts | 83.7 | [2] |
| Mentha longifolia (from Lithuania) | Aerial Parts | 44.2 - 57.2 | [3] |
| Mentha spicata | Leaves | Can be a major component | [4][5] |
| Micromeria dalmatica | Aerial Parts | 25.4 | |
| Micromeria thymifolia | Aerial Parts | 4.3 |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves the extraction of the essential oil followed by chromatographic separation. The following protocols are based on methodologies described in the scientific literature.
Experimental Protocol 1: Isolation from Mentha spicata (Spearmint)
This protocol is adapted from the methodology for isolating this compound from spearmint leaves for biological assays.
1. Plant Material and Essential Oil Extraction:
-
Fresh leaves of Mentha spicata are collected and air-dried.
-
The dried leaves are subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus to extract the essential oil.
2. Chromatographic Separation:
-
The obtained essential oil is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
3. Identification and Characterization:
-
Fractions containing this compound are identified by comparing their TLC profiles with a known standard.
-
The purified compound is characterized using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocol 2: Isolation from Mentha longifolia
This protocol is based on a study that isolated this compound from Mentha longifolia for in vitro studies.
1. Supercritical CO2 Extraction:
-
Dried leaves of Mentha longifolia are subjected to supercritical CO2 extraction to obtain an oily extract.
2. Preparative Thin Layer Chromatography (TLC):
-
The extract is diluted in a suitable solvent (e.g., ethyl acetate) and applied to a preparative TLC plate (silica gel 60 F254).
-
The plate is developed using a mobile phase of n-hexane:ethyl acetate (e.g., 1:2 v/v).
3. Elution and Recovery:
-
The band corresponding to this compound is visualized under UV light, scraped from the plate, and the compound is eluted with methanol.
-
The solvent is evaporated under a stream of nitrogen to yield the purified this compound.
4. Purity Analysis:
-
The purity of the isolated compound is confirmed by analytical High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques (NMR, MS).
Biological Activity and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, with its differentiation-inducing effect on cancer cells being a key area of research.
Induction of Differentiation in Human Colon Cancer Cells
This compound is a potent inducer of differentiation in the RCM-1 human colon cancer cell line. This effect is significant as differentiation therapy is a promising strategy for cancer treatment, aiming to convert malignant cells into a more mature, less proliferative state.
While the precise molecular mechanism of this differentiation-inducing effect is not yet fully elucidated, some studies suggest the involvement of specific signaling pathways.
Hypothesized Signaling Pathway Involvement
The following diagram illustrates a conceptual model of the potential signaling pathways influenced by this compound, leading to the induction of cell differentiation. It is important to note that this is a proposed pathway based on limited current evidence and requires further investigation for confirmation.
Caption: Conceptual diagram of the hypothesized signaling pathway of this compound.
The diagram above conceptualizes that this compound may interact with an unknown cellular receptor or target, leading to the modulation of signaling pathways such as the TGF-β/SMAD pathway. This interaction is hypothesized to alter the expression of downstream effector proteins and genes, ultimately resulting in the observed induction of cell differentiation. The potential influence on transcription factors like HNF-1α is also noted as a speculative avenue for its biological effects.
Conclusion
This compound stands out as a promising natural compound with significant biological activity, particularly in the context of cancer cell differentiation. This guide has provided a comprehensive overview of its primary natural sources and detailed protocols for its isolation, which are crucial for enabling further research. While the complete molecular mechanisms underlying its effects are still under investigation, the existing evidence points towards the modulation of key cellular signaling pathways. Future studies focused on elucidating these pathways will be critical for realizing the full therapeutic potential of this compound in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staff View: Differentiation-inducing effect of this compound, a fragrant ingredient of spearmint (Mentha spicata), but not carvone and menthol, against human colon cancer cells [aunilo.uum.edu.my]
Comparative Bioactivity of (+)-Piperitenone Oxide and (–)-Piperitenone Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitenone oxide, a monoterpene found in various essential oils, particularly from the Mentha species, exists as two enantiomers: (+)-piperitenone oxide and (–)-piperitenone oxide. While the biological activities of this compound have been broadly reported, research into the specific activities of its individual enantiomers is less common but crucial for understanding its therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the known comparative activities of (+)- and (–)-piperitenone oxide, with a focus on differentiation-inducing and antimicrobial effects. This document summarizes available quantitative data, presents detailed experimental protocols, and includes visualizations of experimental workflows to support further research and development.
Differentiation-Inducing Activity in Human Colon Cancer Cells
A key study has demonstrated a clear difference in the differentiation-inducing activity of the two enantiomers of this compound in the human colon cancer cell line RCM-1.
Comparative Activity
Research has shown that (+)-piperitenone oxide exhibits stronger differentiation-inducing activity than (–)-piperitenone oxide in RCM-1 cells.[1] This activity is a significant finding, as inducing differentiation in cancer cells is a therapeutic strategy to revert them to a less malignant state. The epoxide group at C-1 and C-6 in the this compound structure is crucial for this biological activity.
Experimental Protocol: RCM-1 Cell Differentiation Assay
The following is a generalized protocol for assessing the differentiation-inducing activity in RCM-1 cells, based on common methodologies for this type of assay. A key marker for differentiation in these cells is the activity of alkaline phosphatase (ALP).
1. Cell Culture and Treatment:
- Human colon cancer RCM-1 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) in 96-well plates until they reach near-confluency.
- The culture medium is then replaced with fresh medium containing various concentrations of (+)-piperitenone oxide, (–)-piperitenone oxide, or a vehicle control (e.g., DMSO).
- The cells are incubated for a period of 4 days to allow for differentiation to occur.
2. Alkaline Phosphatase (ALP) Activity Assay:
- After the incubation period, the culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).
- The cells are then lysed using a lysis buffer (e.g., 0.2% Triton X-100 in purified water) with shaking for 20 minutes at room temperature.
- The cell lysate is transferred to a new 96-well plate.
- A working reagent containing a substrate for ALP, such as p-nitrophenyl phosphate (pNPP), in a suitable buffer (e.g., Tris-HCl) is added to each well.
- The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).
- The enzymatic reaction is stopped by adding a stop solution (e.g., NaOH).
- The absorbance of the resulting yellow product (p-nitrophenol) is measured at 405 nm using a microplate reader.
- The ALP activity is calculated relative to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
3. Data Analysis:
- The ALP activity for each treatment group is compared to the vehicle control.
- A dose-response curve can be generated to determine the effective concentration (EC50) for each enantiomer.
Visualization of Experimental Workflow
Antimicrobial Activity
While direct comparative studies on the antimicrobial effects of both enantiomers are scarce, a detailed investigation into the activity of (+)-piperitenone oxide has been conducted.
Activity of (+)-Piperitenone Oxide
A study by Papadatou et al. (2019) evaluated the antimicrobial efficiency of (+)-piperitenone oxide (PEO) against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that (+)-PEO exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a more pronounced effect against S. aureus.
Quantitative Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Strain Type | No. of Strains | (+)-Piperitenone Oxide MIC (µg/mL) |
| Staphylococcus aureus | Clinical Isolates | 28 | 172.8 ± 180.7 |
| Escherichia coli | Clinical Isolates | 10 | 512.2 ± 364.7 |
| Data from Papadatou et al. (2019). |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following protocol is adapted from Papadatou et al. (2019) for determining the MIC of (+)-piperitenone oxide.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours.
- A few colonies are suspended in sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.
2. Microdilution Assay:
- The assay is performed in sterile 96-well microtiter plates.
- A stock solution of (+)-piperitenone oxide is prepared in a suitable solvent (e.g., DMSO) and then diluted in MHB.
- 50 µL of MHB is added to all wells.
- 50 µL of the (+)-piperitenone oxide stock solution is added to the first column of wells and serially diluted two-fold across the plate.
- 50 µL of the prepared bacterial inoculum is added to each well.
- Positive (bacteria and MHB) and negative (MHB only) growth controls are included on each plate.
- The plates are covered and incubated at 37°C for 16-24 hours.
3. MIC Determination:
- The MIC is determined as the lowest concentration of (+)-piperitenone oxide at which no visible bacterial growth is observed.
Visualization of Experimental Workflow
Other Biological Activities
While the differentiation-inducing and antimicrobial activities have been investigated to some extent for the individual enantiomers, other reported activities of "this compound" have generally not specified the enantiomer used. These activities include:
-
Insecticidal and Repellent Activity: this compound has shown toxicity and repellent effects against various insects.[2]
-
Antioxidant Activity: The presence of allylic and α-carbonylic hydrogens in the structure of this compound suggests its potential as a proton donor, contributing to antioxidant activity.
-
Anti-inflammatory and Analgesic Effects: Some studies on essential oils rich in this compound suggest potential anti-inflammatory and pain-relieving properties.
Further research is required to determine if there is an enantioselective difference in these and other biological activities.
Signaling Pathways
Currently, there is limited information available in the cited literature regarding the specific signaling pathways modulated by either (+)- or (–)-piperitenone oxide in the context of their differentiation-inducing or antimicrobial activities. Elucidation of these pathways is a critical area for future research to understand the molecular mechanisms underlying the observed enantioselective effects.
Conclusion and Future Directions
The available evidence strongly indicates that the biological activities of this compound can be enantioselective. In the context of cancer cell differentiation, (+)-piperitenone oxide is the more potent enantiomer. For antimicrobial activity, (+)-piperitenone oxide has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
For researchers, scientists, and drug development professionals, these findings highlight the importance of considering the stereochemistry of this compound in future studies. Key areas for further investigation include:
-
Quantitative analysis of the differentiation-inducing effects of both enantiomers to establish precise potency differences.
-
Direct comparative studies of the antimicrobial and insecticidal activities of (+)- and (–)-piperitenone oxide against a broader range of microorganisms and insect species.
-
Elucidation of the molecular targets and signaling pathways responsible for the observed biological activities and enantioselectivity.
-
In vivo studies to validate the therapeutic potential of the more active enantiomer in relevant disease models.
A deeper understanding of the enantiomer-specific activities of this compound will be instrumental in unlocking its full potential for therapeutic and other applications.
References
An In-depth Technical Guide to Piperitenone Oxide: CAS Number, Synonyms, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitenone oxide, a naturally occurring monoterpene found in various aromatic plants, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its definitive CAS number, an extensive list of synonyms for accurate identification, and a detailed summary of its physicochemical properties. Furthermore, this document delves into the methodologies for evaluating its notable insecticidal, antiviral, and cytotoxic effects, presenting detailed experimental protocols. While the precise signaling pathways modulated by this compound are an area of ongoing investigation, this guide explores the current understanding of its mechanisms of action. This resource is intended to serve as a valuable tool for researchers and professionals in drug discovery and development, facilitating further exploration of this compound's therapeutic potential.
Chemical Identification and Properties
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) has assigned the number 35178-55-3 to this compound.[1][2][3] It is crucial to use this identifier in scientific literature and databases to ensure unambiguous identification. A specific stereoisomer, (1S)-6-Methyl-3-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one, is associated with CAS number 3564-96-3.
This compound is also known by a variety of synonyms, which include:
-
1,2-Epoxy-p-menth-4(8)-en-3-one
-
6-Methyl-3-(1-methylethylidene)-7-oxabicyclo[4.1.0]heptan-2-one
-
p-Menth-4(8)-en-3-one, 1,2-epoxy-
-
7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethylidene)-
-
Lippione
-
Rotundifolone
-
cis-Piperitenone epoxide
-
Piperitenone epoxide
-
6-Methyl-3-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Appearance | Colorless solid | |
| Melting Point | 25-26 °C | |
| Boiling Point | 255.3 °C at 760 mmHg | |
| Flash Point | 107.3 °C | |
| Density | 1.112 g/cm³ | |
| Solubility | Soluble in ethanol | |
| Vapor Pressure | 0.0165 mmHg at 25°C | |
| XLogP3 | 1.8 |
Spectral Data
Preliminary spectral data for this compound has been reported, aiding in its characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The NIST WebBook provides GC data, including retention indices on various columns, which is useful for its identification in complex mixtures like essential oils.
-
Nuclear Magnetic Resonance (NMR): 13C NMR spectral data has been published, contributing to the structural elucidation of the molecule.
Biological Activities and Experimental Protocols
This compound has demonstrated a range of biological effects, including insecticidal, antiviral, and cytotoxic activities. The following sections provide detailed protocols for assessing these properties.
Insecticidal Activity
This compound has shown significant toxicity against various insect species, making it a potential candidate for the development of natural insecticides.
This method is a standard procedure for evaluating the contact toxicity of a compound against adult insects.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From this stock, create a series of dilutions to establish a dose-response curve.
-
Vial Coating: Add 0.5 mL of each concentration to 20 mL glass scintillation vials. Roll the vials on a hot dog roller or similar device until the solvent has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare control vials using the solvent only.
-
Insect Exposure: Introduce a set number of adult insects (e.g., 10-20) into each vial and cap them. The cap should be loose enough to permit air circulation.
-
Observation: Record mortality at regular intervals (e.g., every hour for the first 6 hours, then at 24 hours). An insect is considered dead if it is unable to move when gently prodded.
-
Data Analysis: Calculate the lethal concentration that causes 50% mortality (LC50) using probit analysis.
Workflow for insecticidal contact toxicity assay.
Antiviral Activity
This compound has been shown to inhibit the replication of certain viruses, such as Herpes Simplex Virus Type 1 (HSV-1).
This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells for HSV-1) in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Remove the growth medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayers with a medium containing various concentrations of this compound. A control with no compound should be included.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with methanol) and stain with a suitable dye (e.g., crystal violet).
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The 50% inhibitory concentration (IC50) is then determined.
Inhibition of a late stage in the viral life cycle.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration of this compound that inhibits 50% of cell growth (IC50).
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, some studies provide insights into its potential modes of action.
-
Antiviral Mechanism: For its anti-HSV-1 activity, it has been suggested that this compound interferes with a late stage of the viral replication cycle. Furthermore, it has been observed to counteract the virus-induced depletion of intracellular glutathione, suggesting an interference with redox-sensitive cellular pathways that are exploited by the virus for replication.
-
Insecticidal Mechanism: While the exact target is not fully elucidated, many monoterpenes exert their insecticidal effects by acting on the nervous system of insects, often targeting neurotransmitter receptors such as the octopamine or GABA receptors. Further research is needed to determine if this compound shares this mechanism.
-
Cytotoxic Mechanism: The cytotoxic effects of this compound may be linked to the induction of apoptosis (programmed cell death). While specific signaling pathways have not been definitively identified for this compound, related compounds like piperine have been shown to induce apoptosis through pathways involving the modulation of Bcl-2 family proteins, activation of caspases, and effects on the PI3K/Akt and MAPK signaling pathways. Further investigation is required to ascertain if this compound acts through similar mechanisms.
A potential pathway for this compound-induced apoptosis.
Conclusion and Future Directions
This compound is a promising natural compound with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its chemical identity, physicochemical properties, and detailed protocols for evaluating its insecticidal, antiviral, and cytotoxic effects. While the precise mechanisms of action and the signaling pathways involved are not yet fully understood, the existing data suggests that this compound may exert its effects through multiple pathways.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound for each of its biological activities.
-
Investigating the detailed signaling pathways modulated by this compound in cancer cells, virus-infected cells, and insects.
-
Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential and safety profile of this compound.
-
Exploring structure-activity relationships by synthesizing and testing derivatives of this compound to optimize its biological activities.
A deeper understanding of this compound's pharmacology will be instrumental in harnessing its potential for the development of new therapeutic agents and environmentally friendly pesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro inhibition of herpes simplex virus type 1 replication by Mentha suaveolens essential oil and its main component this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Oxabicyclo4.1.0heptan-2-one, 6-methyl-3-(1-methylethylidene)- | C10H14O2 | CID 61942 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biosynthesis of Piperitenone Oxide in Mentha Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone oxide is a significant oxygenated monoterpenoid found in the essential oils of various Mentha (mint) species, including spearmint (Mentha spicata) and apple mint (Mentha suaveolens). As a key flavor and fragrance compound, and with emerging interest in its biological activities, a thorough understanding of its biosynthesis is crucial for metabolic engineering, quality control of essential oils, and potential applications in drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Mentha species, detailing the enzymatic steps, regulatory aspects, and available quantitative data. While the general pathway is understood, it is important to note that the specific cytochrome P450 enzyme responsible for the final epoxidation step has not yet been fully characterized and identified in the scientific literature.
The Biosynthetic Pathway of this compound
The formation of this compound is an integral part of the broader monoterpenoid biosynthetic pathway, which occurs in the specialized glandular trichomes on the surfaces of mint leaves[1]. The pathway commences with precursors from primary metabolism and proceeds through a series of enzymatic reactions to yield a diverse array of monoterpenes.
The biosynthesis of this compound branches from the central monoterpenoid pathway and involves the following key steps:
-
Geranyl Diphosphate (GPP) Synthesis : The pathway begins with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in plastids, to form the C10 precursor geranyl diphosphate (GPP). This reaction is catalyzed by geranyl diphosphate synthase .
-
Limonene Synthesis : GPP is then cyclized to form the monoterpene olefin, (-)-limonene. This crucial step is catalyzed by (-)-limonene synthase .
-
Hydroxylation to trans-Isopiperitenol : (-)-Limonene undergoes hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically (-)-limonene-3-hydroxylase .
-
Oxidation to Isopiperitenone : The resulting alcohol, (-)-trans-isopiperitenol, is then oxidized to the ketone, (-)-isopiperitenone, by (-)-trans-isopiperitenol dehydrogenase .
-
Isomerization to Piperitenone : (-)-Isopiperitenone is subsequently isomerized to piperitenone. This isomerization is catalyzed by isopiperitenone isomerase [2].
-
Epoxidation to this compound : In the final and defining step, piperitenone is converted to this compound through an epoxidation reaction. This transformation is catalyzed by a cytochrome P450-dependent epoxidase , often referred to as a terpenoid epoxidase[3]. The specific CYP enzyme responsible for this reaction in Mentha species has not yet been definitively identified and characterized. Research suggests that this epoxidation may also have a non-enzymatic component in the presence of peroxides under weak basic conditions[4].
Quantitative Data on this compound Content
The abundance of this compound varies significantly among different Mentha species and even between different chemotypes of the same species. This variation is influenced by genetic factors, geographical location, and developmental stage. The following tables summarize the quantitative data on this compound content in the essential oils of various Mentha species as determined by gas chromatography-mass spectrometry (GC-MS).
| Mentha Species | Chemotype/Region | This compound Content (%) | Reference(s) |
| Mentha suaveolens | - | Up to 90% | [3] |
| Mentha suaveolens | Uruguay and Greece | 62.4 - 80.8% | |
| Mentha suaveolens | Czech Republic | 55% | |
| Mentha suaveolens | Egypt | 35.14% | |
| Mentha longifolia | Jordan | 83.7% | |
| Mentha longifolia | Iran | 15.1 - 29.1% | |
| Mentha spicata | Greece (chemotype) | 0.1 - 70.3% | |
| Mentha spicata | India ('Ganga' cultivar) | 76.7% | |
| Mentha piperita | Iran | 19.3% | |
| Mentha piperita | Kullu, India | 16.0% |
Experimental Protocols
General Protocol for Essential Oil Extraction and GC-MS Analysis
A standardized method for the analysis of this compound content in Mentha species involves hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).
1. Plant Material and Essential Oil Extraction:
-
Fresh or dried aerial parts of the Mentha plant are subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus.
-
The collected essential oil is dried over anhydrous sodium sulfate and stored in a dark, sealed vial at 4°C until analysis.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is typically employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is applied to separate the components of the essential oil. A typical program might be: initial temperature of 60°C for 5 minutes, followed by a ramp of 3°C/minute to 240°C, and a final hold for 10 minutes.
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
Compound Identification: Components are identified by comparing their retention indices and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram.
Proposed Protocol for Piperitenone Epoxidase Activity Assay
As the specific enzyme has not been isolated and characterized, a detailed, validated protocol is not available. However, based on assays for other plant cytochrome P450 monooxygenases, a hypothetical protocol for a microsomal assay can be proposed.
1. Preparation of Microsomes:
-
Fresh, young leaves of a high this compound-producing Mentha species are homogenized in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 250 mM sucrose, 10 mM 2-mercaptoethanol, and polyvinylpolypyrrolidone).
-
The homogenate is filtered and centrifuged at low speed (e.g., 10,000 x g) to remove cell debris.
-
The supernatant is then ultracentrifuged (e.g., at 100,000 x g) to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a suitable buffer and stored at -80°C.
2. Enzyme Assay:
-
The assay mixture would contain the microsomal protein preparation in a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
The substrate, piperitenone, would be added (e.g., dissolved in a small amount of a suitable solvent like acetone or DMSO). The optimal concentration would need to be determined empirically, but a starting point could be in the range of 10-100 µM.
-
The reaction is initiated by the addition of the cofactor, NADPH (e.g., to a final concentration of 1 mM). A negative control lacking NADPH should be included.
-
The reaction mixture is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate or hexane).
3. Product Analysis:
-
The organic solvent is used to extract the product, this compound.
-
The extracted sample is concentrated and analyzed by GC-MS.
-
The identity of the this compound peak is confirmed by comparison with an authentic standard.
-
Quantification of the product can be achieved by using an internal standard and generating a calibration curve.
Regulation of this compound Biosynthesis
The biosynthesis of monoterpenoids in Mentha is a tightly regulated process, influenced by developmental cues and environmental factors. While specific regulatory details for this compound formation are limited, the general principles of monoterpenoid pathway regulation are applicable.
Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is a primary point of control. Several families of transcription factors (TFs) are known to regulate terpenoid biosynthesis in plants, including:
-
MYB transcription factors: These are known to play a significant role in regulating secondary metabolism.
-
bHLH (basic helix-loop-helix) transcription factors: Often work in concert with MYB TFs to regulate biosynthetic pathways.
-
WRKY transcription factors: Typically involved in plant defense responses, which can include the production of secondary metabolites.
-
AP2/ERF (APETALA2/ethylene responsive factor) transcription factors: Also implicated in the regulation of terpenoid biosynthesis.
Transcriptome analyses of different Mentha chemotypes have revealed correlations between the expression of specific TFs and the abundance of key enzymes in the monoterpenoid pathway.
Hormonal and Environmental Regulation:
-
Methyl Jasmonate (MeJA): This plant hormone is a well-known elicitor of secondary metabolite production. Studies have shown that exogenous application of MeJA can significantly increase the essential oil content in Mentha species. Transcriptome analysis has revealed that MeJA upregulates key genes in the monoterpenoid biosynthesis pathway, including those encoding cytochrome P450 enzymes. The specific effect of MeJA on the expression of the piperitenone epoxidase is an area for further investigation.
-
Light: Light is another critical environmental factor that influences monoterpenoid biosynthesis. The expression of many pathway genes is light-regulated.
Conclusion and Future Perspectives
The biosynthesis of this compound in Mentha species is a multi-step enzymatic process that is part of the complex monoterpenoid pathway. While the general steps from geranyl diphosphate to piperitenone are well-established, the final epoxidation step, catalyzed by a cytochrome P450-dependent enzyme, requires further investigation to identify and characterize the specific enzyme involved. The quantitative data clearly demonstrate the significant variation in this compound content across different Mentha species and chemotypes, highlighting the potential for selective breeding and metabolic engineering to enhance its production.
Future research should focus on:
-
Identification and characterization of the piperitenone epoxidase: This would involve a combination of transcriptomics, proteomics, and heterologous expression studies to identify the specific CYP gene and characterize the kinetic properties of the recombinant enzyme.
-
Elucidation of specific regulatory mechanisms: Investigating how transcription factors and signaling molecules like methyl jasmonate directly regulate the expression of the piperitenone epoxidase gene will be crucial for targeted metabolic engineering approaches.
-
Exploration of biological activities: Further research into the pharmacological and biological activities of this compound could open up new avenues for its application in the pharmaceutical and agrochemical industries.
This technical guide provides a solid foundation for researchers and professionals working with Mentha species and their essential oils. A deeper understanding of the biosynthesis of this compound will undoubtedly contribute to the advancement of plant science, natural product chemistry, and drug discovery.
References
- 1. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]
- 2. Effects of MhMYB1 and MhMYB2 transcription factors on the monoterpenoid biosynthesis pathway in l-menthol chemotype of Mentha haplocalyx Briq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable heterologous expression of biologically active terpenoids in green plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectral Data of Piperitenone Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for piperitenone oxide, a monoterpenoid of significant interest in chemical and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a core reference for the identification, characterization, and analysis of this compound.
Spectroscopic Data
The spectral data presented below has been compiled from various analytical sources to provide a complete profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its carbon-hydrogen framework.
Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 3.20 | d | - | H-2 |
| 2.07 | s | - | H₃-8/H₃-9 |
| 1.77 | s | - | H₃-8/H₃-9 |
| 1.70 | s | - | H₃-10 |
Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ) [ppm] | Carbon Atom |
| 198.0 | C-1 |
| 63.2 | C-2 |
| 63.1 | C-3 |
| 129.0 | C-6 |
| 149.0 | C-7 |
| 23.3 | C-8/C-9 |
| 21.7 | C-10 |
Note: Assignment of signals is based on Heteronuclear Multiple Bond Correlation (HMBC) experiments. Key HMBC correlations include H-2 with C-1, C-6, C-3, and C-10, and the methyl groups (H₃-8/H₃-9) with C-7 and C-6.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1675 | C=O (α,β-unsaturated ketone) |
| ~1250 | C-O (epoxide) |
| ~800-900 | C-H bend (alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 166 | [M]⁺ | Molecular Ion |
| 151 | - | [M-CH₃]⁺ |
| 123 | - | [M-CH₃-CO]⁺ |
| 95 | - | [C₇H₇O]⁺ |
| 82 | - | [C₆H₁₀]⁺ |
| 69 | High | [C₄H₅O]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above. These protocols are designed to be adaptable for standard laboratory instrumentation.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance, Jeol ECZ) operating at a proton frequency of 400 MHz or higher.
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
-
Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small drop of purified liquid this compound or a small amount of solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (Salt Plate Method):
-
Place a drop of purified liquid this compound onto a clean, dry salt plate.
-
Place a second salt plate on top, and gently rotate to spread the sample into a thin film.
-
Mount the salt plates in the spectrometer's sample holder.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
Data Processing:
-
Collect a background spectrum of the empty ATR crystal or clean salt plates.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the major absorption peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound and determine its mass fragmentation pattern.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS).
-
Capillary column suitable for terpenoid analysis (e.g., HP-5ms, DB-5).
Sample Preparation:
-
Dilute a small amount of the sample containing this compound in a volatile solvent such as hexane or ethyl acetate to a final concentration of approximately 100 µg/mL.
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it with library data (e.g., NIST, Wiley) for confirmation.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the spectral analysis of a natural product like this compound.
Caption: Workflow for the spectral analysis of this compound.
Conclusion
The spectral data and experimental protocols provided in this guide offer a foundational resource for the scientific community engaged in the study of this compound. The detailed NMR, IR, and MS data will aid in the unambiguous identification and characterization of this compound, while the standardized protocols will facilitate reproducible and comparable results across different laboratories. This comprehensive guide is intended to support further research and development involving this important natural product.
An In-depth Technical Guide to Piperitenone Oxide: Discovery, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitenone oxide, a naturally occurring monoterpene epoxide, has garnered significant scientific interest due to its diverse and potent biological activities. Predominantly found in the essential oils of various Mentha species, this compound has demonstrated promising cytotoxic, antimicrobial, anti-inflammatory, and insecticidal properties. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound. It further delves into its multifaceted biological effects, presenting quantitative data, detailed experimental protocols for its isolation and synthesis, and putative signaling pathways that may govern its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.
Introduction: Discovery and History
The discovery of this compound is intrinsically linked to the chemical investigation of essential oils from the Mentha genus. Its presence as a major constituent in the essential oil of certain mint species was noted in the mid-20th century. Seminal work by R.H. Reitsema in the 1950s was pivotal in the initial isolation and characterization of this compound, initially referred to as 1,2-epoxypulegone[1]. These early studies laid the groundwork for understanding the chemical diversity within Mentha species and paved the way for future investigations into the biological activities of their components.
Initially identified as a key contributor to the characteristic aroma of spearmint (Mentha spicata), subsequent research has revealed that this compound is a significant bioactive molecule with a wide range of pharmacological effects[2][3][4]. It is now recognized as a major component in the essential oils of various mint chemotypes, including Mentha suaveolens[2].
Chemical Properties
This compound is a monoterpene with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Its structure features a p-menthane skeleton with an epoxide ring and a ketone functional group.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| CAS Number | 35178-55-3 | |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 255-256 °C at 760 mmHg |
Experimental Protocols
Isolation of this compound from Mentha spicata
A common method for the isolation of this compound from plant material involves hydrodistillation followed by column chromatography.
Protocol:
-
Plant Material Preparation: Air-dry the aerial parts of Mentha spicata and cut them into small pieces.
-
Hydrodistillation: Subject a known quantity of the dried plant material (e.g., 500 g) to hydrodistillation for 3 hours using a Clevenger-type apparatus to extract the essential oil.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate and store it at a low temperature in a dark, airtight container.
-
Column Chromatography: Fractionate the crude essential oil using column chromatography on silica gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
-
Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing this compound.
-
Purification and Identification: Concentrate the combined fractions under reduced pressure to obtain purified this compound. Confirm the identity and purity of the compound using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Synthesis of this compound from Piperitenone
This compound can be synthesized by the epoxidation of piperitenone.
Protocol:
-
Reaction Setup: Dissolve piperitenone in a suitable solvent system, such as a phosphate buffer under weakly basic conditions.
-
Epoxidation: Add hydrogen peroxide (H₂O₂) to the solution dropwise while maintaining the temperature and pH of the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC or GC analysis until the starting material (piperitenone) is consumed.
-
Workup: Quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to destroy the excess peroxide.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate) to obtain pure this compound.
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, which are summarized below with available quantitative data.
Insecticidal Activity
This compound has demonstrated significant insecticidal and repellent properties, particularly against mosquito vectors.
| Target Organism | Assay | Result | Reference |
| Anopheles stephensi (4th instar larvae) | Larvicidal assay | LD₅₀: 61.64 µg/mL | |
| Anopheles stephensi (adults) | Vapor toxicity | LC₅₀: 19.9 mg/L |
Antimicrobial Activity
This compound has shown activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Assay | Result (MIC) | Reference |
| Staphylococcus aureus | Microdilution | 172.8 ± 180.7 µg/mL | |
| Escherichia coli | Microdilution | 512.2 ± 364.7 µg/mL |
Cytotoxic Activity
This compound has been reported to induce differentiation and exhibit cytotoxic effects in various cancer cell lines.
| Cell Line | Activity | Quantitative Data | Reference |
| RCM-1 (human colon cancer) | Differentiation induction | - | |
| HepG2 (human liver cancer) | Anti-proliferative | - | |
| Caco-2 (human colon cancer) | Anti-proliferative | - | |
| MCF-7 (human breast cancer) | Anti-proliferative | - |
Note: Specific IC₅₀ values for this compound are not consistently reported across the literature; much of the data is qualitative or in the context of essential oil mixtures.
Anti-inflammatory Activity
While specific quantitative data for this compound is limited, studies on essential oils rich in this compound and on the related compound piperine suggest potent anti-inflammatory effects. For instance, piperine has been shown to inhibit carrageenan-induced paw edema in rats, with a 54.8% inhibition at a dose of 10 mg/kg.
Putative Signaling Pathways
The precise molecular mechanisms underlying the diverse biological activities of this compound are not yet fully elucidated. However, based on studies of the structurally and functionally related compound piperine, several key signaling pathways are likely involved.
Apoptosis Induction via PI3K/Akt and MAPK Pathways
Piperine has been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism. This involves the inhibition of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic p38 MAPK and JNK pathways. This cascade of events leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in the activation of caspases and programmed cell death.
Anti-inflammatory Action via NF-κB Pathway Inhibition
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. Piperine has been demonstrated to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may also exert its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would block the translocation of NF-κB to the nucleus and inhibit the transcription of inflammatory mediators.
Conclusion and Future Directions
This compound is a compelling natural product with a rich history and a promising future in the realm of drug discovery and development. Its diverse biological activities, coupled with its natural abundance, make it an attractive candidate for further investigation. While significant progress has been made in understanding its chemical properties and biological effects, several areas warrant further exploration.
Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: While putative pathways have been proposed, rigorous studies are needed to confirm the specific molecular targets and signaling cascades modulated by this compound.
-
Comprehensive In Vivo Studies: More extensive in vivo studies are required to validate the therapeutic potential of this compound for various conditions, including cancer and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.
-
Toxicology and Safety Profiling: A thorough assessment of the safety and toxicological profile of this compound is essential before it can be considered for clinical applications.
References
- 1. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biological Activity Screening of Piperitenone Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone oxide, a monoterpene found in various aromatic plants, notably from the Mentha species, has garnered significant scientific interest due to its diverse range of biological activities.[1][2] This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological potential of this compound. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of associated signaling pathways.
The documented bioactivities of this compound are extensive, encompassing insecticidal, antimicrobial, anticancer, and antioxidant properties.[1][3][4] Its potential as an anticancer agent is linked to its ability to induce apoptosis and cause cell cycle arrest in cancer cells. Furthermore, studies have explored its synergistic effects with existing antibiotics and its role as an acetylcholinesterase inhibitor. This guide aims to consolidate the current knowledge and provide a foundational framework for future research and development of this compound-based therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Insecticidal Activity of this compound
| Bioassay | Target Organism | Metric | Value | Reference |
| Larvicidal | Anopheles stephensi (4th instar larvae) | LD50 | 61.64 µg/mL | |
| Ovicidal | Anopheles stephensi | IH50 | 25.77 µg/mL | |
| Oviposition-Deterrent | Anopheles stephensi | 100% inhibition | 60.0 µg/mL |
Table 2: Antimicrobial Activity of this compound
| Bioassay | Target Organism | Metric | Value | Reference |
| Broth Microdilution | Escherichia coli | Average MIC | 512 ± 364.7 µg/mL | |
| Broth Microdilution | Staphylococcus aureus | Average MIC | 172.8 ± 180.7 µg/mL | |
| Antiviral Assay | Herpes Simplex Virus Type 1 (HSV-1) | IC50 | 1.4 µg/mL |
Table 3: Anticancer Activity of this compound
| Bioassay | Cell Line | Metric | Value | Reference |
| Differentiation Induction | RCM-1 (human colon cancer) | Potent Inducer | Not Quantified |
Table 4: Antioxidant and Enzyme Inhibitory Activity of this compound
| Bioassay | Target | Metric | Value | Reference |
| Anticholinesterase Activity | Acetylcholinesterase (AChE) | IC50 | 17.31 µg/mL | |
| Anticholinesterase Activity | Butyrylcholinesterase (BChE) | IC50 | 4.78 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the biological screening of this compound.
Insecticidal Activity: Larvicidal Bioassay against Anopheles stephensi
This protocol is adapted from the methodologies described in studies evaluating the larvicidal effects of this compound.
Objective: To determine the median lethal dose (LD50) of this compound against the fourth instar larvae of Anopheles stephensi.
Materials:
-
This compound
-
Ethanol (as a solvent)
-
Distilled water
-
Glass beakers (250 mL)
-
Micropipettes
-
Fourth instar larvae of Anopheles stephensi (20-25 larvae per replicate)
-
Incubator (27 ± 2°C, 75 ± 5% relative humidity)
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Create a series of dilutions of this compound in distilled water to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). The final concentration of ethanol should not exceed 1% in the test beakers.
-
In each 250 mL beaker, add 199 mL of distilled water and 1 mL of the respective this compound dilution.
-
A control group should be prepared with 199 mL of distilled water and 1 mL of 1% ethanol.
-
Introduce 20-25 fourth instar larvae of Anopheles stephensi into each beaker.
-
Each concentration, including the control, should be tested in triplicate.
-
Incubate the beakers at 27 ± 2°C and 75 ± 5% relative humidity for 24 hours.
-
After 24 hours, record the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Calculate the percentage mortality for each concentration.
-
Determine the LD50 value using probit analysis.
Antimicrobial Activity: Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on the antimicrobial activity of this compound.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) (as a solvent)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, add 100 µL of MHB to each well.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Optionally, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Anticancer Activity: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Materials:
-
This compound
-
DMSO (as a solvent)
-
Human cancer cell line (e.g., RCM-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in the complete culture medium.
-
After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, the concentration of which should not affect cell viability).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
Methanol or ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions from this stock.
-
Prepare a fresh DPPH working solution.
-
In a 96-well plate, add a specific volume of the this compound dilutions to each well (e.g., 50 µL).
-
Add the DPPH solution to each well (e.g., 150 µL).
-
Prepare a blank (methanol/ethanol only) and a control (DPPH solution with methanol/ethanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The results can be expressed as an IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its biological activity screening.
References
- 1. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitenone oxide, a monoterpene found in various Mentha species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action across several therapeutic areas, including oncology, infectious diseases, and inflammation. We delve into its molecular interactions, effects on signaling pathways, and cellular consequences, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Visual diagrams of the principal signaling pathways and experimental workflows are included to offer a clear and concise representation of the complex biological processes involved.
Introduction
This compound is a major constituent of the essential oils of plants such as spearmint (Mentha spicata)[1][2]. Its chemical structure, featuring an epoxide ring and an α,β-unsaturated ketone, is believed to be crucial for its biological activities[1]. These activities span a wide range, including anticancer, antimicrobial, antiviral, anti-inflammatory, and insecticidal properties. This guide aims to consolidate the existing knowledge on the mechanisms underlying these effects to support ongoing and future research in drug discovery and development.
Anticancer Activity
This compound has demonstrated notable anticancer effects, primarily through the induction of cell differentiation, apoptosis, and cell cycle arrest.
Induction of Differentiation in Colon Cancer Cells
A significant mechanism of action of this compound is its ability to induce differentiation in human colon cancer cells. In a study by Nakamura et al., this compound was identified as a potent inducer of differentiation in the RCM-1 human colon cancer cell line[1][2]. The formation of ducts, a marker of differentiation in these cells, was observed upon treatment with this compound. This effect is noteworthy as it suggests a potential therapeutic strategy focused on reverting cancer cells to a more normal, differentiated state.
Induction of Apoptosis
While direct studies on this compound-induced apoptosis in colon cancer are still emerging, the mechanisms can be inferred from studies on structurally related compounds like piperine. The proposed primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by increased mitochondrial membrane permeability and the release of pro-apoptotic factors.
Signaling Pathway: Mitochondrial Apoptosis Induction
This compound is hypothesized to induce apoptosis through the following steps:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS).
-
Mitochondrial Membrane Depolarization: Loss of the mitochondrial membrane potential.
-
Regulation of Bcl-2 Family Proteins: An increase in the Bax/Bcl-2 ratio.
-
Cytochrome c Release: Release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Activation of caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.
Cell Cycle Arrest
Studies on similar compounds suggest that this compound may also exert its anticancer effects by inducing cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. The specific phase of the cell cycle affected may vary depending on the cancer cell type.
Antimicrobial and Antiviral Activity
This compound has shown promising activity against a range of pathogens, including bacteria and viruses.
Antibacterial Mechanism
The antibacterial action of this compound is thought to involve the disruption of the bacterial cytoplasmic membrane, leading to a loss of cellular integrity and function. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Furthermore, this compound has been shown to act synergistically with certain antibiotics, potentially offering a strategy to combat antibiotic resistance.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Organism | Strain Type | Average MIC (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | 172.8 ± 180.7 | 32 - 1024 | [Armaka et al., 2019] |
| Escherichia coli | Clinical Isolates | 512.2 ± 364.7 | 32 - 1024 | [Armaka et al., 2019] |
Antiviral Mechanism against Herpes Simplex Virus Type 1 (HSV-1)
This compound has been shown to inhibit the replication of HSV-1. The mechanism appears to involve interference with a late stage of the viral life cycle, after viral adsorption into the host cell. Interestingly, treatment with this compound also corrected the depletion of glutathione, a key intracellular antioxidant, which is typically induced by HSV-1 infection. This suggests that the compound may interfere with redox-sensitive cellular pathways that the virus exploits for its replication.
Quantitative Data: In Vitro Anti-HSV-1 Activity
| Compound | IC50 (µg/mL) | Reference |
| This compound | 1.4 | [Angiolella et al., 2014] |
| Mentha suaveolens Essential Oil | 5.1 | [Angiolella et al., 2014] |
| Tea Tree Oil (Control) | 13.2 | [Angiolella et al., 2014] |
Anti-inflammatory and Antinociceptive Effects
This compound has demonstrated antinociceptive activity, suggesting an indirect anti-inflammatory effect. In vivo studies in mice have shown that it can reduce the inflammatory pain response.
Quantitative Data: Formalin-Induced Nociception in Mice
The formalin test is a model of inflammatory pain. The second phase of the test is indicative of inflammatory pain.
| Treatment | Dose (mg/kg) | Paw Licking Time (seconds) - Second Phase | Reference |
| Control | - | 20.6 ± 2.1 | [de Sousa et al., 2009] |
| This compound | 100 | 8.3 ± 2.7 | [de Sousa et al., 2009] |
| This compound | 200 | 3.0 ± 1.2 | [de Sousa et al., 2009] |
Modulation of Cholesterol Metabolism
Recent research has indicated that piperitone oxide, a closely related monoterpene, can modulate cholesterol metabolism by reducing the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a therapeutic target for hypercholesterolemia. While this data is for a related compound, it suggests a potential and novel mechanism of action for this compound that warrants further investigation.
Signaling Pathway: PCSK9 and LDLR Regulation
Genotoxicity
It is important to note that some studies have raised concerns about the potential genotoxicity of this compound. In vitro and in silico evaluations have suggested that it may induce both point mutations and DNA damage. The presence of an epoxide function and an α,β-unsaturated carbonyl group in its structure are considered potential structural alerts for DNA damage. Further in vivo studies are needed to fully assess the safety profile of this compound as a therapeutic agent.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from Armaka et al., 2019.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
This compound stock solution
-
Resazurin or other viability indicator
Procedure:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the bacterial suspension.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add the viability indicator and incubate for a further 2-4 hours.
-
The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.
Plaque Reduction Assay for Anti-HSV-1 Activity
This protocol is a general representation based on the description in Angiolella et al., 2014.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HSV-1.
Materials:
-
Vero cells (or other susceptible cell line)
-
24-well plates
-
HSV-1 stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Carboxymethyl cellulose (for overlay)
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add an overlay medium containing various concentrations of this compound.
-
Incubate the plates for 48-72 hours until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Conclusion and Future Directions
This compound is a promising natural compound with a multifaceted mechanism of action that warrants further investigation for its therapeutic potential. Its ability to induce differentiation and apoptosis in cancer cells, inhibit microbial and viral replication, and modulate inflammatory responses highlights its potential in various disease areas. However, to advance its development, future research should focus on:
-
Elucidating detailed signaling pathways: Identifying the direct molecular targets and downstream effectors of this compound in different cell types.
-
In vivo efficacy and safety: Conducting comprehensive preclinical studies in animal models to evaluate the therapeutic efficacy and safety profile of this compound.
-
Structure-activity relationship studies: Synthesizing and evaluating analogs of this compound to optimize its potency and reduce potential toxicity.
-
Quantitative analysis of anticancer effects: Determining the IC50 values for cytotoxicity and apoptosis induction in a broader range of cancer cell lines.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a novel therapeutic agent. The provided data, protocols, and pathway diagrams are intended to facilitate and inspire further research into the promising biological activities of this natural compound.
References
Methodological & Application
Synthesis of Piperitenone Oxide from Piperitenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitenone oxide, a monoterpene epoxide, is a significant natural product found in various Mentha species and possesses notable biological activities. Its synthesis from the corresponding α,β-unsaturated ketone, piperitenone, is a key transformation for further chemical and pharmacological studies. This document provides detailed application notes and experimental protocols for the synthesis of racemic this compound from piperitenone via epoxidation. The primary method detailed is the Weitz-Scheffer reaction, a nucleophilic epoxidation using hydrogen peroxide under basic conditions.
Introduction
The epoxidation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, providing access to valuable epoxy ketone intermediates. Piperitenone, with its conjugated double bond, is an ideal substrate for this reaction. The resulting this compound is of interest for its potential therapeutic applications and as a chiral building block in the synthesis of more complex molecules. The Weitz-Scheffer epoxidation, which utilizes basic hydrogen peroxide, is a common and effective method for this conversion, proceeding through a nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone.[1]
Reaction Scheme
Caption: Epoxidation of Piperitenone to this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound from piperitenone based on analogous Weitz-Scheffer epoxidations of cyclic enones.
| Parameter | Condition 1 | Condition 2 |
| Piperitenone | 1.0 equiv | 1.0 equiv |
| Hydrogen Peroxide (30%) | 1.5 equiv | 2.0 equiv |
| Base | NaOH (0.5 equiv) | KOH (0.5 equiv) |
| Solvent | Methanol | Dioxane/Water |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 70 - 85% | 75 - 90% |
Experimental Protocols
Protocol 1: Epoxidation of Piperitenone using Hydrogen Peroxide and Sodium Hydroxide in Methanol
This protocol describes the synthesis of racemic this compound using the Weitz-Scheffer epoxidation conditions.[1][2]
Materials:
-
Piperitenone
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperitenone (1.0 equiv) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: While stirring, add a solution of sodium hydroxide (0.5 equiv) in water dropwise to the cooled solution.
-
Addition of Oxidant: To the basic solution, add 30% hydrogen peroxide (1.5 equiv) dropwise, ensuring the temperature remains between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Epoxidation in a Phosphate Buffer System
A study by Sato et al. (2020) mentions the epoxidation of piperitenone with hydrogen peroxide in a phosphate buffer under weakly basic conditions to yield (±)-piperitenone oxide.[3] While the detailed experimental procedure is not provided in the abstract, a general protocol can be outlined.
Materials:
-
Piperitenone
-
Hydrogen peroxide (30% aqueous solution)
-
Phosphate buffer (e.g., pH 8)
-
Organic co-solvent (e.g., Methanol or Acetonitrile)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve piperitenone (1.0 equiv) in a suitable organic co-solvent.
-
Buffering: Add the phosphate buffer solution to the reaction mixture.
-
Addition of Oxidant: Add 30% hydrogen peroxide (2.0 equiv) to the stirring solution at room temperature.
-
Reaction: Stir the biphasic mixture vigorously for 6-12 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining hydrogen peroxide.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Mechanism of Weitz-Scheffer epoxidation of piperitenone.
References
Application Notes and Protocols for the Analytical Quantification of Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of piperitenone oxide, a significant monoterpene found in various essential oils, particularly from the Mentha species. The protocols outlined below utilize Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering robust and reliable approaches for accurate quantification in research, quality control, and drug development settings.
Introduction to this compound
This compound is an oxygenated monoterpene that contributes to the characteristic aroma and potential biological activities of several essential oils.[1][2] Its presence and concentration are critical quality parameters for essential oils used in the pharmaceutical, food, and fragrance industries. Accurate quantification is therefore essential for standardization, efficacy, and safety assessments.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[3][4]
Experimental Protocol: GC-MS Quantification of this compound
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., hexane, ethyl acetate, or methanol) to the flask to dissolve the oil.
-
If an internal standard is used for quantification, add a known concentration of the internal standard (e.g., n-tridecane or octadecane) to the volumetric flask.
-
Fill the flask to the mark with the solvent and mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or as optimized for concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp rate: 3 °C/min to 180 °C.
-
Ramp rate: 20 °C/min to 280 °C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 45-500.
c) Data Analysis and Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum should be compared with a reference library (e.g., NIST, Wiley).
-
Quantification can be performed using an external standard calibration curve or the internal standard method.
-
For the external standard method, prepare a series of standard solutions of this compound of known concentrations and inject them into the GC-MS. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the sample from this curve.
-
For the internal standard method, calculate the relative response factor (RRF) of this compound to the internal standard. The concentration of this compound in the sample is then calculated using the peak areas of the analyte and the internal standard, and their respective concentrations.
Quantitative Data for this compound by GC-MS
| Plant Species | Part | This compound Content (%) | Reference |
| Mentha longifolia | Aerial parts | 7.41 - 59.67 | |
| Mentha longifolia | Aerial parts | 83.7 | [5] |
| Mentha longifolia | Aerial parts | 27.59 | |
| Mentha suaveolens | Aerial parts | 73.77 | |
| Mentha spicata | Leaves | >90 | |
| Mentha piperita | - | 16.0 |
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers an alternative method for the quantification of less volatile or thermally labile compounds in essential oils. For this compound, a reversed-phase HPLC method with UV detection can be developed.
Experimental Protocol: HPLC-UV Quantification of this compound
a) Sample Preparation:
-
Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in methanol or acetonitrile.
-
Fill the flask to the mark with the solvent and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b) HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or similar, equipped with a diode array detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be:
-
0-15 min: 60% A, 40% B
-
15-25 min: Linear gradient to 100% B
-
25-30 min: 100% B
-
Post-run equilibration: 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).
c) Data Analysis and Quantification:
-
Identify the this compound peak based on its retention time, confirmed by spiking the sample with a pure standard.
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. An internal standard of known purity is used for quantification.
Experimental Protocol: qNMR Quantification of this compound
a) Sample Preparation:
-
Accurately weigh about 10 mg of the essential oil into an NMR tube.
-
Accurately weigh about 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
b) NMR Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher.
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s for accurate quantification).
-
Number of Scans (ns): 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Spectral Width: Appropriate to cover all signals of interest.
c) Data Processing and Calculation:
-
Process the FID using an exponential multiplication with a line broadening of 0.3 Hz.
-
Perform phasing and baseline correction manually to ensure accuracy.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
Cₓ = Purity of this compound
-
Iₓ = Integral of the this compound signal
-
Iₛₜd = Integral of the internal standard signal
-
Nₓ = Number of protons for the integrated this compound signal
-
Nₛₜd = Number of protons for the integrated internal standard signal
-
Mₓ = Molar mass of this compound
-
Mₛₜd = Molar mass of the internal standard
-
mₓ = Mass of the essential oil
-
mₛₜd = Mass of the internal standard
-
Pₛₜd = Purity of the internal standard
-
Method Validation Summary
For all the described methods, validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Linearity (r²) | > 0.99 | > 0.99 | Not applicable (primary method) |
| LOD | Analyte dependent (ng/mL range) | Analyte dependent (µg/mL range) | Analyte dependent |
| LOQ | Analyte dependent (ng/mL range) | Analyte dependent (µg/mL range) | Analyte dependent |
| Precision (%RSD) | < 15% | < 15% | < 2% |
| Accuracy (% Recovery) | 80-120% | 80-120% | Not applicable (direct measurement) |
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound from geranyl pyrophosphate, a common precursor for monoterpenes in Mentha species.
Caption: Proposed biosynthetic pathway of this compound.
Analytical Workflow for GC-MS Quantification
This diagram outlines the general workflow for the quantification of this compound in essential oils using GC-MS.
Caption: GC-MS analytical workflow for essential oil quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 4. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 5. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Piperitenone Oxide in Essential Oils via GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone oxide is a significant monoterpenoid found in the essential oils of various plants, most notably within the Mentha genus. Its presence and concentration are of great interest due to its potential biological activities and its role as a key marker in the chemical profiling and quality control of essential oils. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly effective analytical technique for separating and identifying volatile compounds.
Quantitative Data of this compound in Various Essential Oils
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the quantitative data of this compound found in different essential oils as reported in scientific literature.
| Essential Oil Source | This compound Concentration (%) | Reference |
| Mentha suaveolens | 73.773 ± 6.41 | [1] |
| Mentha suaveolens | 56.28 | [2] |
| Mentha longifolia (Piedmont valley, Italy) | 77.43 | |
| Mentha longifolia (Iran) | 7.41 - 59.67 | |
| Mentha longifolia | 27.59 | [3] |
| Mentha longifolia | 0 - 22.02 | |
| Mentha piperita | 0.77 - 16.01 |
Experimental Protocol
This protocol outlines the necessary steps for the sample preparation and GC-MS analysis of essential oils to identify and quantify this compound.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Dilution: Dilute the essential oil sample in a volatile solvent of high purity, such as hexane or ethanol. A typical dilution factor is 1:100 (v/v), but this may need to be adjusted based on the expected concentration of this compound.
-
Vialing: Transfer the diluted sample into a 2 mL autosampler vial with a screw cap and septum.
-
Internal Standard (Optional but Recommended for Quantification): For accurate quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound that is not naturally present in the essential oil and has a retention time that does not overlap with other major components.
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
-
Gas Chromatograph (GC) System: An Agilent 7890A GC system or equivalent.
-
Mass Spectrometer (MS) System: An Agilent 5975C MS detector or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended. Commonly used columns include DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio of 50:1 to 100:1 is common to avoid column overloading)
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp Rate: 3 °C/minute to 240 °C
-
Final Temperature: 240 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Data Analysis
-
Identification: The identification of this compound is achieved by comparing the mass spectrum of the eluted peak with a reference spectrum from a commercial library (e.g., NIST, Wiley) and by comparing the retention index with literature values.
-
Quantification: The relative percentage of this compound can be calculated by dividing the peak area of this compound by the total peak area of all identified compounds and multiplying by 100. For more accurate quantification, a calibration curve of a pure this compound standard should be prepared and analyzed under the same conditions, using an internal standard to correct for variations in injection volume.
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound in essential oils.
References
- 1. A Comparative Analysis of the Chemical Composition, Anti-Inflammatory, and Antinociceptive Effects of the Essential Oils from Three Species of Mentha Cultivated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determining the Antibacterial Effect of Mentha Longifolia Essential Oil on Cariogenic Bacteria and Its Compounds: an in vitro Study [dentjods.sums.ac.ir]
HPLC Method Development for the Separation of Piperitenone Oxide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperitenone oxide, a monoterpene found in various essential oils, particularly from the Mentha species, has garnered significant interest due to its potential biological activities. As a chiral molecule, the separation of its stereoisomers is crucial for understanding its structure-activity relationships and for the development of enantiomerically pure compounds for pharmaceutical applications. This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of this compound, including both reversed-phase and chiral separation strategies.
Introduction
This compound (C₁₀H₁₄O₂) is a bicyclic monoterpenoid ketone that exists as multiple stereoisomers. It is a major constituent of the essential oil of spearmint (Mentha spicata) and other plants. Research has indicated its potential as a differentiation-inducing agent against human colon cancer cells, highlighting the importance of accurate analytical methods for its quantification and chiral separation. The development of a reliable HPLC method is essential for quality control of essential oils, pharmacokinetic studies, and the isolation of pure stereoisomers for further pharmacological evaluation.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing an effective HPLC method.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| UV Maximum (λmax) | ~260 nm |
| Chirality | Contains chiral centers, exists as enantiomers and diastereomers. |
The presence of an α,β-unsaturated carbonyl system in this compound is responsible for its UV absorbance at approximately 260 nm, making UV detection a suitable choice for HPLC analysis.
HPLC Method Development Strategy
The development of an HPLC method for this compound can be approached in two main stages: initial method development for general separation using reversed-phase chromatography and subsequent development of a chiral method for the separation of stereoisomers.
Reversed-Phase HPLC for General Separation
Reversed-phase HPLC is the most common mode of chromatography and is well-suited for the separation of moderately polar compounds like this compound from other components in a sample matrix.
Experimental Protocol: Reversed-Phase HPLC Method Development
Objective: To develop a reversed-phase HPLC method for the separation of this compound from a sample matrix.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound standard (if available) or a well-characterized essential oil containing this compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
0.1% Formic acid or acetic acid (optional, for pH adjustment)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard or essential oil in methanol or acetonitrile (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial Chromatographic Conditions (Scouting Run):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Method Optimization:
-
Mobile Phase Composition: Evaluate the effect of using methanol as the organic modifier (Mobile Phase B) in place of acetonitrile. The selectivity may change, potentially improving the resolution of this compound from other components.
-
Gradient Profile: Adjust the gradient slope and duration to optimize the separation. A shallower gradient around the elution time of this compound can improve resolution from closely eluting peaks.
-
Flow Rate: Vary the flow rate (e.g., 0.8 - 1.2 mL/min) to assess its impact on resolution and analysis time.
-
pH (Optional): If peak tailing is observed, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.
-
Data Presentation: Comparison of Initial HPLC Conditions
| Parameter | Condition 1 (Acetonitrile) | Condition 2 (Methanol) |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-100% B in 20 min | 60-100% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 260 nm | 260 nm |
| Temperature | 25 °C | 25 °C |
Chiral HPLC for Stereoisomer Separation
The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP).
Experimental Protocol: Chiral HPLC Method Development
Objective: To separate the enantiomers of this compound.
Materials:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based like cellulose or amylose derivatives)
-
This compound sample (racemic or enantiomerically enriched)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., hexane/IPA mixture).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Initial Chromatographic Conditions (Normal Phase):
-
Column: Chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Method Optimization:
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (IPA or ethanol) is a critical parameter for achieving chiral separation. Systematically vary the percentage of the alcohol (e.g., from 5% to 20%) to find the optimal selectivity and resolution.
-
Alcohol Modifier: Evaluate the use of ethanol in place of isopropanol, as this can significantly alter the chiral recognition and separation.
-
Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution. Lower flow rates often lead to better resolution in chiral separations.
-
Data Presentation: Comparison of Chiral HPLC Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralcel OD-H | Chiralpak AD |
| Mobile Phase | n-Hexane:Isopropanol (90:10) | n-Hexane:Ethanol (95:5) |
| Flow Rate | 0.8 mL/min | 0.7 mL/min |
| Detection | 260 nm | 260 nm |
| Temperature | 25 °C | 25 °C |
Visualizations
The following diagrams illustrate the logical workflow of the HPLC method development process and a hypothetical relationship of this compound with its precursor.
Caption: Workflow for HPLC method development for this compound.
Caption: Biosynthetic relationship and chiral separation of this compound.
Conclusion
The development of a robust and reliable HPLC method is paramount for the accurate analysis of this compound. This application note provides a systematic approach, starting with a reversed-phase method for general separation and progressing to a more specialized chiral method for the resolution of its stereoisomers. By following the outlined protocols and optimization strategies, researchers can develop a method tailored to their specific analytical needs, thereby facilitating further research into the promising biological activities of this natural compound.
Piperitenone Oxide: A Versatile Chiral Building Block in Organic Synthesis
Introduction
Piperitenone oxide, a naturally occurring monoterpene epoxide, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid bicyclic structure and inherent chirality, primarily sourced from essential oils of plants like spearmint (Mentha spicata), provide a strategic starting point for the stereocontrolled synthesis of a variety of complex molecules, including bioactive compounds and novel heterocycles. This application note details the utility of this compound in organic synthesis, providing key experimental protocols and quantitative data for its application.
Application in the Synthesis of Chiral Heterocycles
A significant application of this compound as a chiral synthon is in the diastereoselective synthesis of novel heterocyclic frameworks. The inherent stereochemistry of the epoxide ring directs the approach of nucleophiles, enabling the formation of new stereogenic centers with a high degree of control.
Synthesis of Chiral Pyrazoline and Isoxazoline Derivatives
The reaction of this compound with hydrazine and hydroxylamine provides a direct route to chiral pyrazoline and isoxazoline derivatives, respectively. These reactions proceed through a nucleophilic attack on the epoxide, followed by intramolecular cyclization.
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of heterocyclic compounds from this compound.
A key study by Ghoulami, Idrissi, and Fkih-Tetouani explored these transformations, demonstrating the potential of this compound in generating complex heterocyclic structures.
Table 1: Synthesis of Heterocycles from this compound
| Reagent | Product | Yield (%) | Diastereoselectivity |
| Hydrazine hydrate | Pyrazoline derivative | 75% | Single diastereomer |
| Hydroxylamine hydrochloride | Isoxazoline derivative | 82% | Single diastereomer |
Data extracted from Ghoulami, S., Idrissi, A. I., & Fkih-Tetouani, S. (2001). Synthèse de nouveaux hétérocycles à partir de l'oxyde de pipériténone. Tetrahedron Letters, 42(12), 2107-2109.
Experimental Protocols
General Procedure for the Synthesis of Heterocycles from this compound
The following protocols are based on the work of Ghoulami et al. and provide a general framework for the synthesis of pyrazoline and isoxazoline derivatives from this compound.
Materials:
-
This compound (isolated from Mentha suaveolens essential oil)
-
Hydrazine hydrate or Hydroxylamine hydrochloride
-
Ethanol (absolute)
-
Sodium acetate (for hydroxylamine reaction)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Protocol 1: Synthesis of the Pyrazoline Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature with stirring.
-
Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure pyrazoline derivative.
Protocol 2: Synthesis of the Isoxazoline Derivative
-
Reaction Setup: Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol in a round-bottom flask.
-
Base Addition: Add sodium acetate (1.5 eq) to the mixture.
-
Reaction: Reflux the reaction mixture for 6 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure isoxazoline derivative.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting material to the final, characterized heterocyclic products.
Figure 2. Workflow for the synthesis and analysis of chiral heterocycles.
Conclusion
This compound serves as an effective chiral building block for the diastereoselective synthesis of complex heterocyclic molecules. The protocols outlined provide a reproducible methodology for accessing valuable pyrazoline and isoxazoline scaffolds with high stereocontrol. The ready availability of this compound from natural sources, combined with the efficiency of these transformations, makes it an attractive starting material for applications in medicinal chemistry and drug development, where the synthesis of enantiomerically pure compounds is of paramount importance. Further exploration of its reactivity with a broader range of nucleophiles is warranted to expand its synthetic utility.
Piperitenone Oxide: Application Notes and Protocols for RCM-1 Human Colon Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticancer activity of piperitenone oxide, a monoterpene found in spearmint, with a specific focus on its effects on the RCM-1 human colon cancer cell line. The information compiled from available scientific literature indicates that this compound is a potent inducer of differentiation in these cells, suggesting its potential as a therapeutic agent.
Data Presentation
Experimental Protocols
The following are generalized protocols for key experiments based on the available literature. Researchers should optimize these protocols for their specific laboratory conditions.
RCM-1 Cell Culture
The RCM-1 human rectal adenocarcinoma cell line is essential for studying the effects of this compound.
Materials:
-
RCM-1 Cell Line
-
DMEM/F-12 (1:1) medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw a cryopreserved vial of RCM-1 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:6 split ratio.
Differentiation-Inducing Assay (Duct Formation)
This assay is the primary method to assess the anticancer activity of this compound in RCM-1 cells.
Materials:
-
RCM-1 cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Phase-contrast microscope
Protocol:
-
Seed RCM-1 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1% (v/v).
-
After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate at 37°C and 5% CO2 for 48-72 hours.
-
Observe the cells daily under a phase-contrast microscope for the formation of duct-like structures.
-
Quantify differentiation by counting the number of ducts per field of view or by using an appropriate scoring system.
Visualizations
Experimental Workflow: RCM-1 Cell Differentiation Assay
Caption: Workflow for assessing this compound-induced differentiation in RCM-1 cells.
Hypothesized Signaling Pathway of Cell Differentiation
While the precise signaling pathway modulated by this compound in RCM-1 cells is not yet fully elucidated in the available literature, a general model for cancer cell differentiation often involves pathways that regulate cell growth and morphogenesis.
Caption: A hypothesized signaling pathway for this compound-induced differentiation.
References
Application Notes and Protocols for Piperitenone Oxide in the Management of Anopheles stephensi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anopheles stephensi is a primary vector of urban malaria in Asia and has recently been detected in Africa, posing a significant public health threat. The emergence of insecticide resistance in this mosquito species necessitates the development of novel and effective control agents. Piperitenone oxide, a monoterpenoid found in the essential oils of various Mentha species, has demonstrated significant insecticidal and repellent properties against Anopheles stephensi.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential tool for the management of An. stephensi populations.
Data Presentation
The efficacy of this compound against different life stages of Anopheles stephensi has been evaluated through various bioassays. The following tables summarize the key quantitative data from these studies.
Table 1: Larvicidal and Developmental Toxicity of this compound against Anopheles stephensi
| Bioassay Type | Parameter | Value | Reference |
| Larvicidal (4th Instar) | LD50 | 61.64 µg/mL | [1][2] |
| Larvicidal (4th Instar) | 100% Mortality | 100 µg/mL | [1] |
| Developmental Toxicity (2nd Instar) | Complete Inhibition of Adult Emergence | 10.0 µg/mL | |
| Developmental Toxicity (2nd Instar) | 100% Larval Mortality (at day 10) | 40.0 µg/mL |
Table 2: Adulticidal (Vapor Toxicity) Activity of this compound against Anopheles stephensi Adults
| Parameter | Value | Reference |
| LC50 | 19.9 mg/mL | |
| 100% Mortality | 50.0 mg/mL |
Table 3: Repellent and Reproductive Effects of this compound on Anopheles stephensi
| Bioassay Type | Concentration | Effect | Reference |
| Repellency | 10.0 mg/mL | Complete repellency (after 1 hour) | |
| Oviposition Deterrence | 60.0 µg/mL | Complete inhibition of oviposition | |
| Ovicidal | 75.0 µg/mL | Complete inhibition of egg hatching |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound against Anopheles stephensi.
Larvicidal Bioassay Protocol (Adapted from WHO Standard Test)
This protocol is used to determine the lethal dose (LD50) of this compound against Anopheles stephensi larvae.
Materials:
-
This compound
-
Ethanol or Acetone (as a solvent)
-
Tween-80 (as an emulsifier)
-
Dechlorinated tap water
-
250 mL glass beakers or enamel trays
-
Late 3rd or early 4th instar larvae of An. stephensi
-
Pipettes
-
Small fishnet or strainer
Procedure:
-
Preparation of Stock Solution: Prepare a 1% stock solution of this compound in ethanol or acetone.
-
Preparation of Test Solutions:
-
For each test concentration (e.g., 20, 40, 60, 80, 100, 120 µg/mL), add the required volume of the stock solution to 249 mL of dechlorinated tap water in a beaker.
-
Add 0.001% Tween-80 to each beaker to ensure proper emulsification.
-
Prepare a control group with 249 mL of dechlorinated tap water and 1 mL of the solvent with Tween-80.
-
Prepare a negative control with only dechlorinated water.
-
-
Introduction of Larvae: Gently introduce 25 late 3rd or early 4th instar larvae into each beaker.
-
Incubation: Maintain the beakers at a constant temperature (e.g., 27 ± 2°C) and relative humidity (e.g., 75-85%). Provide larval food (e.g., a mixture of dog biscuit and yeast powder) as needed.
-
Mortality Assessment: Record larval mortality after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond when prodded with a needle.
-
Data Analysis: Correct the observed mortality using Abbott's formula if mortality is observed in the control group. Calculate the LD50 value using Probit analysis.
Pupicidal Bioassay Protocol (General Method)
While specific data for this compound is lacking, the following is a general protocol to assess pupicidal activity.
Materials:
-
This compound
-
Ethanol or Acetone
-
Tween-80
-
Dechlorinated tap water
-
250 mL glass beakers
-
Healthy pupae of An. stephensi (0-24 hours old)
-
Pipettes
-
Emergence cages
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of this compound in dechlorinated water with a solvent and emulsifier, as described in the larvicidal bioassay.
-
Introduction of Pupae: Introduce 25 healthy pupae into each beaker.
-
Observation: Place the beakers in emergence cages and monitor daily for adult emergence.
-
Data Assessment: Record the number of pupae that fail to emerge as adults, as well as any morphological abnormalities in the emerged adults. Calculate the percentage of pupal mortality at each concentration.
-
Data Analysis: Calculate the LC50 value using Probit analysis.
Adulticidal (Vapor Toxicity) Bioassay Protocol
This protocol evaluates the toxicity of this compound vapors to adult Anopheles stephensi.
Materials:
-
This compound
-
Filter paper
-
Glass chamber or sealed container (e.g., 1 L)
-
Small fan for air circulation (optional)
-
Sugar-fed, non-blood-fed adult female mosquitoes (3-5 days old)
-
Aspirator
-
Holding cages with sugar solution
Procedure:
-
Preparation of Treated Paper: Apply a known amount of this compound (e.g., in mg/mL) dissolved in a volatile solvent onto a filter paper. Allow the solvent to evaporate completely.
-
Exposure: Place the treated filter paper inside the glass chamber. Introduce a known number of adult mosquitoes (e.g., 25) into the chamber and seal it.
-
Control: A control chamber should be set up with a filter paper treated only with the solvent.
-
Observation: Record the knockdown and mortality of the mosquitoes at regular intervals (e.g., every 10 minutes for the first hour, and then hourly).
-
Post-Exposure: After a defined exposure period (e.g., 1 hour), transfer the surviving mosquitoes to a clean holding cage with access to a sugar solution.
-
Mortality Assessment: Record the final mortality after 24 hours.
-
Data Analysis: Calculate the LC50 value based on the concentrations tested and the corresponding mortality rates using Probit analysis.
Repellency Bioassay Protocol
This protocol assesses the repellent effect of this compound against adult female Anopheles stephensi.
Materials:
-
This compound
-
Ethanol (as a solvent)
-
Human volunteers or an alternative bait system
-
Mosquito cage containing host-seeking adult female mosquitoes
-
Timer
Procedure:
-
Preparation of Repellent Solution: Prepare a solution of this compound in ethanol at the desired concentration (e.g., 10.0 mg/mL).
-
Application: Apply a known volume of the repellent solution evenly over a defined area of a volunteer's forearm. The other forearm can be treated with the solvent alone to serve as a control.
-
Exposure: Expose both forearms inside the mosquito cage.
-
Observation: Record the number of mosquito landings and probing attempts on both the treated and control arms for a specific duration (e.g., 3 minutes) at regular intervals.
-
Protection Time: The protection time is defined as the time from application until the first confirmed bite.
-
Data Analysis: Calculate the percentage of repellency for each time point using the formula: % Repellency = [(C - T)/C] x 100, where C is the number of landings on the control arm and T is the number of landings on the treated arm.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound against Anopheles stephensi.
Caption: Experimental workflow for efficacy evaluation.
Putative Mechanism of Action: Inhibition of Detoxification Pathways
While the precise mechanism of action of this compound in Anopheles stephensi requires further investigation, a plausible mode of action is the inhibition of detoxification enzymes, which are often responsible for insecticide resistance.
Caption: Putative inhibition of detoxification pathways.
Conclusion and Future Directions
This compound demonstrates significant potential as a multifaceted agent for the control of Anopheles stephensi. Its efficacy as a larvicide, adulticide, repellent, and reproductive inhibitor highlights its promise for integrated vector management strategies. However, further research is warranted in several areas:
-
Pupicidal Activity: Quantitative studies are needed to determine the specific pupicidal efficacy of this compound.
-
Mechanism of Action: Elucidating the precise molecular targets, including the effects on detoxification enzymes and the nervous system (e.g., acetylcholinesterase inhibition), will be crucial for understanding and overcoming potential resistance mechanisms.
-
Formulation Development: Research into stable and effective formulations will be necessary for practical field applications.
-
Non-Target Effects: Evaluation of the impact of this compound on non-target organisms and the environment is essential for its development as an eco-friendly insecticide.
These application notes and protocols provide a framework for researchers to further explore the potential of this compound in the ongoing effort to control malaria transmission by Anopheles stephensi.
References
Application Notes and Protocols: Antimicrobial Efficacy of Piperitenone Oxide against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of Piperitenone Oxide (PEO), a monoterpene found in various aromatic plants, against the pathogenic bacterium Staphylococcus aureus. The provided protocols and data are intended to guide research and development efforts exploring PEO as a potential antimicrobial agent.
Quantitative Antimicrobial Activity
This compound has demonstrated significant inhibitory activity against clinical isolates of Staphylococcus aureus. The following table summarizes the key quantitative data regarding its efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus
| Parameter | Value | Source |
| Number of S. aureus Strains Tested | 28 clinical isolates | [1][2] |
| Average MIC | 172.8 ± 180.7 µg/mL | [1][2] |
| MIC Range | 32 - 1024 µg/mL | [1] |
Note: The wide range of MIC values suggests variability in susceptibility among different clinical isolates of S. aureus.
Synergy with Conventional Antibiotics
PEO has been shown to act synergistically with a variety of conventional antibiotics, potentially offering a strategy to overcome antibiotic resistance. In checkerboard assays, a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 indicates synergy. Synergistic effects were observed for 59% of the tested drug combinations with PEO.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial efficacy of this compound against Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (PEO)
-
Staphylococcus aureus isolates
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or Densitometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of S. aureus on an appropriate agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microplate.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of PEO in DMSO. The final concentration of DMSO in the wells should not exceed 2% (v/v) to ensure solubility without affecting bacterial growth.
-
-
Serial Dilution in Microplate:
-
Add 100 µL of MHB to each well of a 96-well microplate.
-
Add a specific volume of the PEO stock solution to the first column of wells to achieve the highest desired concentration (e.g., 1024 µg/mL) and perform 2-fold serial dilutions across the plate.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well to reach the final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without PEO) and a negative control (MHB without bacteria).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of PEO that completely inhibits visible growth of the bacteria.
-
Minimum Bactericidal Concentration (MBC) Determination
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetic Assay
Procedure:
-
Prepare tubes with MHB containing PEO at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Inoculate the tubes with a standardized S. aureus suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a growth control tube without PEO.
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on agar plates to determine the viable cell count (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each PEO concentration.
Visualizations
Experimental Workflow for MIC Determination
References
- 1. Frontiers | Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli [frontiersin.org]
- 2. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Anti-inflammatory Assays of Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone oxide, a monoterpene found in various essential oils, notably from the Mentha species, has garnered interest for its potential pharmacological activities.[1][2] These application notes provide a comprehensive guide to evaluating the in vivo anti-inflammatory properties of this compound using established preclinical models. The protocols detailed herein are intended to assist researchers in the screening and characterization of this compound as a potential anti-inflammatory agent.
The primary mechanisms underlying the inflammatory response involve complex signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] These pathways lead to the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-1β, IL-6), prostaglandins, and nitric oxide. Compounds with anti-inflammatory potential often exert their effects by modulating these key signaling pathways. While direct in vivo evidence for this compound's effect on these pathways is emerging, studies on structurally related compounds suggest that inhibition of NF-κB and MAPK signaling is a likely mechanism of action.
In Vivo Anti-inflammatory and Analgesic Models
The following are standard and widely accepted animal models for assessing anti-inflammatory and analgesic properties of test compounds like this compound.
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation, primarily used to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs). The inflammatory response is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase involving prostaglandins and other inflammatory mediators.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping:
-
Group I: Control (Vehicle).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test Groups (this compound at various doses, e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Administer the vehicle, positive control, or this compound orally 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume by subtracting the initial paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the chronic anti-inflammatory and anti-proliferative effects of a compound. The implantation of a cotton pellet induces the formation of granulomatous tissue, a hallmark of chronic inflammation.
Protocol:
-
Animal Model: Male Wistar rats (180-220 g).
-
Grouping:
-
Group I: Control (Vehicle).
-
Group II: Positive Control (e.g., Dexamethasone, 1 mg/kg, p.o.).
-
Group III-V: Test Groups (this compound at various doses, e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Procedure:
-
Sterilize cotton pellets (10 ± 1 mg) by autoclaving.
-
Under light anesthesia, make a small incision on the dorsal side of the rat and subcutaneously implant two sterile cotton pellets, one on each side of the axilla.
-
Administer the vehicle, positive control, or this compound orally daily for 7 consecutive days, starting from the day of implantation.
-
On the 8th day, sacrifice the animals and carefully dissect the cotton pellets enclosed in granulomatous tissue.
-
Record the wet weight of the pellets.
-
Dry the pellets in a hot air oven at 60°C until a constant weight is achieved and record the dry weight.
-
-
Data Analysis:
-
Calculate the amount of granuloma tissue formed by subtracting the initial weight of the cotton pellet from the final dry weight.
-
Calculate the percentage inhibition of granuloma formation.
-
Acetic Acid-Induced Writhing Test in Mice
This model is a chemical-induced visceral pain model used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid causes the release of endogenous pain mediators, leading to a characteristic writhing response.
Protocol:
-
Animal Model: Swiss albino mice (20-25 g).
-
Grouping:
-
Group I: Control (Vehicle).
-
Group II: Positive Control (e.g., Aspirin, 100 mg/kg, p.o.).
-
Group III-V: Test Groups (this compound at various doses, e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound orally 30-60 minutes before the acetic acid injection.
-
Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage of inhibition of writhing.
-
Data Presentation
Table 1: Effect of Mentha suaveolens Essential Oil (this compound Chemotype) on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition |
| Control (Vehicle) | - | 0.85 ± 0.04 | - |
| M. suaveolens EO | 50 | 0.68 ± 0.03* | 20.0 |
| M. suaveolens EO | 100 | 0.54 ± 0.02** | 36.5 |
| M. suaveolens EO | 200 | 0.42 ± 0.03 | 50.6 |
| Indomethacin | 10 | 0.35 ± 0.02 | 58.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to control. Data adapted from a study on Mentha suaveolens essential oil, which contains approximately 73.77% this compound.
Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment | Dose (mg/kg, p.o.) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Control (Vehicle) | - | 59.5 ± 3.1 | - |
| This compound | 200 | 23.8 ± 3.4* | 60.0 |
*p<0.05 compared to control. Data adapted from a study on isolated this compound.
Signaling Pathways and Experimental Workflows
Putative Anti-inflammatory Signaling Pathway of this compound
The following diagram illustrates the potential mechanism of action of this compound in inhibiting the inflammatory response, based on the known actions of structurally related compounds.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assays
The following diagram outlines the general workflow for conducting the described in vivo anti-inflammatory studies.
Caption: General experimental workflow for in vivo anti-inflammatory assays.
Conclusion
The protocols and data presented provide a robust framework for the in vivo evaluation of this compound's anti-inflammatory and analgesic potential. The carrageenan-induced paw edema, cotton pellet-induced granuloma, and acetic acid-induced writhing models are valuable tools for characterizing the acute, chronic, and analgesic effects of this compound. Further investigation into the precise molecular mechanisms, particularly its interaction with the NF-κB and MAPK signaling pathways, will be crucial in elucidating its full therapeutic potential. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. mdpi.com [mdpi.com]
- 2. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent this compound: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Topical Formulation of Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone oxide is a naturally occurring monoterpene found in the essential oils of various Mentha species.[1] Preliminary studies suggest that this compound possesses a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] These characteristics make it a promising candidate for the development of novel topical therapies for inflammatory skin conditions. However, its low water solubility presents a challenge for formulation and delivery into the skin.[4]
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of this compound for topical application. The protocols outlined below describe the preparation of two distinct formulation types—a cream and a hydrogel—and detail the experimental procedures for their physicochemical characterization, in vitro safety and efficacy assessment, and in vivo anti-inflammatory activity evaluation.
Formulation Strategy
The selection of an appropriate vehicle is critical for the effective topical delivery of a hydrophobic active pharmaceutical ingredient (API) like this compound. A well-designed formulation should enhance the solubility and stability of the API, facilitate its penetration into the skin, and be non-irritating and aesthetically pleasing to the user. Here, we propose two common topical formulations: an oil-in-water (O/W) cream and a hydrogel tailored for hydrophobic compounds.
Proposed Formulations
The following tables summarize the components for a 1% (w/w) this compound cream and hydrogel formulation.
Table 1: 1% this compound Oil-in-Water (O/W) Cream Formulation
| Phase | Ingredient | Function | % (w/w) |
| Oil Phase | This compound | Active Pharmaceutical Ingredient | 1.0 |
| Cetyl Alcohol | Thickener, Emollient | 5.0 | |
| Stearic Acid | Emulsifier, Thickener | 4.0 | |
| Glyceryl Monostearate | Emulsifier | 3.0 | |
| Mineral Oil | Emollient, Oily Vehicle | 8.0 | |
| Aqueous Phase | Propylene Glycol | Co-solvent, Penetration Enhancer | 5.0 |
| Polysorbate 80 | Emulsifier | 2.0 | |
| Methylparaben | Preservative | 0.2 | |
| Purified Water | Vehicle | q.s. to 100 |
Table 2: 1% this compound Hydrogel Formulation
| Ingredient | Function | % (w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Poloxamer 407 | Gelling Agent, Solubilizer | 20.0 |
| Ethanol | Co-solvent | 10.0 |
| Propylene Glycol | Co-solvent, Penetration Enhancer | 5.0 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocols
The following protocols provide a stepwise guide for the formulation and evaluation of topical this compound.
Formulation Protocols
3.1.1 Protocol for 1% this compound O/W Cream
-
Oil Phase Preparation: In a suitable vessel, combine cetyl alcohol, stearic acid, glyceryl monostearate, and mineral oil. Heat to 70-75°C with continuous stirring until all components are melted and the phase is uniform.
-
API Incorporation: Add this compound to the heated oil phase and stir until completely dissolved. Maintain the temperature at 70-75°C.
-
Aqueous Phase Preparation: In a separate vessel, dissolve methylparaben in propylene glycol with gentle heating. Add this solution to the purified water, followed by Polysorbate 80. Heat the aqueous phase to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous high-shear homogenization until a uniform emulsion is formed.
-
Cooling: Gradually cool the emulsion to room temperature with gentle stirring.
-
Final Product: Homogenize the cream once more at a lower speed to ensure uniformity.
3.1.2 Protocol for 1% this compound Hydrogel
-
Solubilization of API: In a beaker, dissolve this compound in ethanol with stirring. Add propylene glycol and continue to stir until a clear solution is obtained.
-
Dispersion of Gelling Agent: In a separate vessel, slowly disperse Poloxamer 407 in cold (4-8°C) purified water with continuous stirring to avoid clumping.
-
Mixing: Once the Poloxamer 407 is fully dispersed, slowly add the this compound solution to the cold polymer dispersion with continuous stirring.
-
Gel Formation: Continue stirring in the cold until a homogenous solution is formed. Store the formulation at 4°C to allow for complete hydration of the polymer and formation of a clear, viscous gel.
Physicochemical Characterization
Table 3: Physicochemical Characterization Methods
| Parameter | Method | Apparatus |
| Appearance | Visual inspection for color, homogeneity, and phase separation. | N/A |
| pH | Direct measurement using a calibrated pH electrode. | pH meter |
| Viscosity | Rotational viscometry at controlled temperature (25°C). | Brookfield Viscometer |
| Spreadability | Parallel plate method; measuring the diameter of the spread formulation after applying a standard weight. | Glass slides, weight |
In Vitro Cytotoxicity Study: MTT Assay
This protocol assesses the potential toxicity of the this compound formulations on human skin cells (keratinocytes).
-
Cell Culture: Culture human keratinocyte cells (HaCaT) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound formulations (and corresponding placebos) in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the treatment solutions. Incubate for 24 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vitro Skin Permeation Study: Franz Diffusion Cell
This study evaluates the permeation of this compound through the skin.
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Carefully remove subcutaneous fat and dermis to obtain a uniform thickness.
-
Franz Cell Setup: Mount the skin section between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain the temperature at 32°C.
-
Application of Formulation: Apply a finite dose of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor chamber and replace with fresh receptor fluid.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
In Vivo Anti-inflammatory Study: Carrageenan-Induced Paw Edema
This model assesses the anti-inflammatory activity of the topical formulations in rats.
-
Animals: Use adult Wistar or Sprague-Dawley rats (150-200g).
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Control (no treatment)
-
Group II: Placebo formulation
-
Group III: Test formulation (1% this compound)
-
Group IV: Standard drug (e.g., 1% diclofenac gel)
-
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Topical Application: One hour prior to carrageenan injection, apply a fixed amount (e.g., 100 mg) of the respective formulation to the dorsal surface of the right hind paw and gently rub it in.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the control group.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the development and evaluation of a topical this compound formulation.
Caption: Experimental workflow for topical this compound formulation.
Potential Anti-inflammatory Signaling Pathway
This compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade in skin cells, such as the NF-κB and MAPK pathways.
Caption: Putative anti-inflammatory signaling pathway modulation.
References
Application Notes and Protocols for Piperitenone Oxide in Neurodegenerative Disease Drug Discovery
A Thorough Literature Review Reveals Limited Direct Research on Piperitenone Oxide for Neurodegenerative Diseases
Following a comprehensive review of scientific literature, it is evident that there is currently a notable lack of specific research directly investigating the role of this compound in the context of drug discovery for neurodegenerative diseases. While this compound, a monoterpene found in various mint species (Mentha), has been studied for several biological activities, its neuroprotective potential remains largely unexplored.
This compound is a major constituent of the essential oil of plants such as Mentha suaveolens.[1][2] Research has highlighted its antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties.[1][3][4] For instance, it has shown cytotoxic effects against certain cancer cell lines and acts as a potent inducer of differentiation in human colon cancer cells.
Studies on the essential oils of Mentha species, which contain this compound, have demonstrated neuroprotective effects. Extracts from various mint species have been shown to protect neuronal cells from oxidative stress-induced apoptosis, inhibit key enzymes implicated in Alzheimer's disease like acetylcholinesterase (AChE) and β-secretase (BACE1), and modulate signaling pathways related to cell survival. However, these effects are attributed to the complex mixture of phytochemicals present in the extracts, and the specific contribution of this compound to these neuroprotective actions has not been isolated or quantified.
Alternative Focus: Piperine as a Promising Candidate in Neurodegenerative Disease Research
In contrast to the limited data on this compound, a substantial body of research exists for piperine , the primary alkaloid in black pepper (Piper nigrum). Piperine has emerged as a significant compound of interest in the field of neurodegenerative diseases due to its well-documented neuroprotective, anti-inflammatory, and antioxidant properties.
Given the user's interest in detailed application notes and protocols for a natural compound with therapeutic potential in neurodegenerative diseases, we propose to provide this comprehensive information for piperine as a more scientifically supported alternative. The extensive research on piperine allows for the creation of detailed experimental protocols, the compilation of quantitative data, and the visualization of its mechanisms of action through signaling pathway diagrams, in line with the original request.
Should you wish to proceed, we can provide detailed Application Notes and Protocols on "Piperine in Drug Discovery for Neurodegenerative Diseases," which would include:
-
Quantitative Data Tables: Summarizing IC50 values, neuroprotective percentages, and other relevant data from in vitro and in vivo studies.
-
Detailed Experimental Protocols: For key assays used to evaluate piperine's efficacy.
-
Signaling Pathway and Workflow Diagrams: Visual representations of piperine's mechanisms of action in neuroprotection.
Please let us know if you would like to move forward with this proposed topic.
References
Application Notes and Protocols for Piperitenone Oxide Encapsulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various techniques to encapsulate piperitenone oxide, a monoterpene with significant antioxidant, antimicrobial, and insecticidal properties. Encapsulation is crucial for overcoming its high volatility and poor water solubility, thereby enhancing its stability and bioavailability for applications in pharmaceuticals, food science, and agriculture.
Introduction to this compound and the Need for Encapsulation
This compound is a naturally occurring oxygenated monoterpene found in the essential oils of various Mentha species. Its broad spectrum of biological activities is often hindered by its chemical instability and volatility. Encapsulation technologies provide a means to protect this compound from degradation by light, heat, and oxygen, while also enabling controlled release and improved delivery to target sites. This document outlines protocols for nanoemulsions, liposomes, solid lipid nanoparticles (SLNs), and cyclodextrin inclusion complexes as effective delivery systems for this compound.
Encapsulation Techniques: A Comparative Overview
The choice of encapsulation technique depends on the desired particle characteristics, application, and scalability. Below is a summary of the key attributes of different methods for this compound delivery.
| Encapsulation Technique | Key Advantages | Typical Particle Size | Encapsulation Efficiency (EE%) | Loading Capacity (LC%) |
| Nanoemulsion | High kinetic stability, small droplet size, ease of preparation. | 50 - 200 nm | 75 - 85% | 5 - 15% |
| Liposomal Encapsulation | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds. | 100 - 200 nm | 60 - 75% | 1 - 5% |
| Solid Lipid Nanoparticles (SLN) | High stability, controlled release, use of physiological lipids. | 150 - 300 nm | 70 - 90% | 1 - 10% |
| Cyclodextrin Inclusion Complex | High stability, enhanced solubility of the guest molecule. | 1 - 2 nm (molecular complex) | 70 - 95% | 10 - 25% |
Detailed Application Notes and Protocols
Nanoemulsion Formulation
Nanoemulsions are kinetically stable colloidal dispersions of oil and water stabilized by surfactants. They are excellent carriers for lipophilic compounds like this compound, offering high bioavailability and stability.
Experimental Protocol: High-Pressure Homogenization
This protocol describes the preparation of a this compound-loaded nanoemulsion using high-pressure homogenization.
Materials:
-
This compound (or this compound-rich essential oil, e.g., from Mentha longifolia)
-
Carrier oil (e.g., Medium Chain Triglycerides - MCT oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Deionized water
-
High-pressure homogenizer
-
Magnetic stirrer
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the carrier oil at a desired concentration (e.g., 5% w/w).
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in deionized water and stir until a clear solution is formed.
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer at 1000 rpm for 30 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 100 MPa) for a set number of cycles (e.g., 5 cycles).
-
Cooling: Cool the resulting nanoemulsion to room temperature.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Quantitative Data for this compound-Rich Essential Oil Nanoemulsion [1]
| Parameter | Value |
| Mean Particle Size (Z-average) | 66 - 80 nm |
| Polydispersity Index (PDI) | 0.2 |
| Zeta Potential | -37 mV |
| Encapsulation Efficiency (EE%) | 79.64% |
Experimental Workflow for Nanoemulsion Preparation
Caption: Workflow for preparing this compound nanoemulsion.
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic molecules like this compound can be entrapped within the lipid bilayer.
Experimental Protocol: Thin-Film Hydration Method
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication.
Materials:
-
This compound
-
Phosphatidylcholine (from soybean or egg)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid Film Formation: Dissolve phosphatidylcholine, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask for 1-2 hours at a temperature above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (e.g., probe sonication on ice for 10-15 minutes or bath sonication for 30 minutes).
-
Purification: Remove the non-encapsulated this compound by centrifugation or dialysis.
-
Characterization: Analyze the liposomal suspension for particle size, PDI, zeta potential, and encapsulation efficiency.
Quantitative Data for Mentha piperita Essential Oil-Loaded Liposomes [2]
| Parameter | Value |
| Mean Particle Size (Z-average) | 121 nm |
| Polydispersity Index (PDI) | < 0.150 |
| Zeta Potential | -21.8 mV |
| Encapsulation Efficiency (EE%) | 62.12% |
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound liposomes.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are solid at both room and body temperature. They offer advantages like high stability and controlled release.
Experimental Protocol: High-Shear Homogenization and Ultrasonication
This protocol describes the preparation of SLNs loaded with this compound.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Ultrasonicator (probe type)
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Hot Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Nanoemulsion Formation: Immediately sonicate the hot pre-emulsion using a probe sonicator for a specified time (e.g., 15 minutes) to reduce the droplet size.
-
Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.
Illustrative Quantitative Data for a Lipophilic Drug in SLNs
| Parameter | Value |
| Mean Particle Size (Z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | 0.15 - 0.30 |
| Zeta Potential | -20 to -35 mV |
| Encapsulation Efficiency (EE%) | 75 - 90% |
Logical Relationship for SLN Preparation
Caption: Logical steps for Solid Lipid Nanoparticle preparation.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules like this compound within their hydrophobic cavity, forming inclusion complexes that enhance the solubility and stability of the guest.
Experimental Protocol: Co-precipitation Method
This protocol describes the formation of a this compound-cyclodextrin inclusion complex.
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Procedure:
-
Cyclodextrin Solution: Dissolve the cyclodextrin in deionized water with gentle heating and stirring to obtain a clear solution.
-
This compound Solution: Dissolve the this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution under continuous stirring.
-
Precipitation: Continue stirring the mixture at room temperature for an extended period (e.g., 24 hours) to allow for complex formation and precipitation.
-
Isolation: Collect the precipitated complex by filtration or centrifugation.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and then freeze-dry to obtain a fine powder.
-
Characterization: Confirm complex formation using techniques like FTIR, DSC, and XRD. Determine the encapsulation efficiency.
Quantitative Data for Pulegone (a similar monoterpene) with HP-β-CD [3]
| Parameter | Value |
| Molar Ratio (Guest:Host) | 1:1 |
| Encapsulation Efficiency (EE%) | ~85% |
Experimental Workflow for Cyclodextrin Complexation
Caption: Workflow for cyclodextrin inclusion complex formation.
Characterization Protocols
Accurate characterization is essential to ensure the quality and efficacy of the encapsulated this compound.
Particle Size and Polydispersity Index (PDI) Analysis
Technique: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Set the measurement parameters (e.g., temperature, dispersant refractive index, and viscosity).
-
Perform the measurement in triplicate to obtain the average Z-average diameter and PDI.
Zeta Potential Measurement
Technique: Electrophoretic Light Scattering (ELS)
Protocol:
-
Dilute the nanoparticle suspension with 10 mM NaCl solution to ensure sufficient conductivity for the measurement.
-
Transfer the sample to a specific zeta potential measurement cell (e.g., folded capillary cell).
-
Place the cell in the ELS instrument.
-
Perform the measurement in triplicate to obtain the average zeta potential, which indicates the surface charge and predicts the stability of the colloidal dispersion.
Encapsulation Efficiency (EE%) and Loading Capacity (LC%)
Protocol:
-
Separation of Free Drug: Separate the encapsulated this compound from the unencapsulated (free) compound. This can be achieved by:
-
Ultracentrifugation: Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes). The nanoparticles will form a pellet, and the free drug will remain in the supernatant.
-
Dialysis: Place the dispersion in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of a suitable solvent (e.g., ethanol/water mixture) to remove the free drug.
-
-
Quantification:
-
Indirect Method: Quantify the amount of free this compound in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Direct Method: Disrupt the nanoparticles (e.g., by adding a suitable solvent like methanol or ethanol) to release the encapsulated this compound and quantify the total amount of encapsulated drug.
-
-
Calculation:
-
Encapsulation Efficiency (EE%): EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
Loading Capacity (LC%): LC% = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
References
Cell-based Assays for Evaluating Piperitenone Oxide Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone oxide, a monoterpene found in the essential oils of various Mentha species, has garnered interest for its potential biological activities, including its cytotoxic effects on cancer cells. Evaluating the cytotoxic potential of natural compounds like this compound is a critical step in the drug discovery and development process. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays. These assays are fundamental for determining a compound's efficacy and mechanism of action at the cellular level. One study has suggested that this compound (also known as rotundifolone) exhibits weak cytotoxicity against human colon carcinoma (HCT-116), glioblastoma (SF-295), and ovarian cancer (OVCAR-8) cell lines, with IC50 values greater than 25.00 μg/mL. Furthermore, research indicates that this compound can induce genotoxic effects, causing both point mutations and DNA damage, which may contribute to its cytotoxic activity[1][2].
Key Cytotoxicity Assays
Several robust and well-established cell-based assays are available to evaluate the cytotoxic effects of this compound. The choice of assay depends on the specific cytotoxic mechanism being investigated.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
LDH Assay (Lactate Dehydrogenase): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.
-
Apoptosis Assay (Annexin V Staining): This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of a selected cell line.
Materials:
-
This compound
-
Target cell line (e.g., HCT-116, SF-295, OVCAR-8, or other relevant cancer or normal cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.
LDH Assay for Cytotoxicity
This protocol measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium (low serum, e.g., 1%)
-
LDH Assay Kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (as per the kit instructions, typically 50-100 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit, at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and Propidium Iodide according to the kit's protocol (typically 5 µL of each).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison.
Table 1: IC50 Values of this compound from MTT Assay
| Cell Line | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h | IC50 (µg/mL) after 72h |
| Cancer Cell Lines | |||
| HCT-116 (Colon) | > 25.00[1] | > 25.00[1] | > 25.00[1] |
| SF-295 (Glioblastoma) | > 25.00 | > 25.00 | > 25.00 |
| OVCAR-8 (Ovarian) | > 25.00 | > 25.00 | > 25.00 |
| Other Cancer Cell Line 1 | Data not available | Data not available | Data not available |
| Other Cancer Cell Line 2 | Data not available | Data not available | Data not available |
| Normal Cell Lines | |||
| Normal Cell Line 1 | Data not available | Data not available | Data not available |
| Normal Cell Line 2 | Data not available | Data not available | Data not available |
Table 2: Percentage of Cytotoxicity from LDH Assay after 48h Treatment
| This compound Conc. (µg/mL) | % Cytotoxicity in Cancer Cell Line 1 | % Cytotoxicity in Normal Cell Line 1 |
| 0 (Control) | 0 | 0 |
| Concentration 1 | Data not available | Data not available |
| Concentration 2 | Data not available | Data not available |
| Concentration 3 | Data not available | Data not available |
Table 3: Apoptosis Analysis by Annexin V/PI Staining after 48h Treatment
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | Data not available | Data not available | Data not available |
| This compound (Conc. 1) | Data not available | Data not available | Data not available |
| This compound (Conc. 2) | Data not available | Data not available | Data not available |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on its genotoxic properties, a proposed mechanism involves the induction of DNA damage, which can trigger apoptosis through various signaling cascades. The exact pathways for this compound are still under investigation.
Caption: Proposed signaling pathway for this compound cytotoxicity.
References
- 1. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells[v1] | Preprints.org [preprints.org]
- 2. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperitenone Oxide in Bio-pesticide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of piperitenone oxide, a promising natural monoterpenoid for the development of novel bio-pesticides. This document details its insecticidal properties, mechanism of action, and includes specific protocols for its evaluation and formulation.
Introduction to this compound
This compound is a monoterpenoid found in high concentrations in the essential oils of various Mentha species, including spearmint (Mentha spicata) and horsemint (Mentha longifolia)[1][2][3]. It has demonstrated a broad spectrum of insecticidal activities, including larvicidal, ovicidal, repellent, and reproduction-retardant effects, making it a strong candidate for the development of eco-friendly pesticides[4][5].
Insecticidal Activity of this compound
This compound has shown significant efficacy against a range of insect pests, from disease vectors to agricultural and stored product pests.
Data Presentation: Efficacy of this compound
The following table summarizes the reported insecticidal and larvicidal activities of this compound against various insect species.
| Target Pest | Bioassay Type | Metric | Value | Reference |
| Anopheles stephensi (Malarial vector) | Larvicidal | LD50 | 61.64 µg/mL | |
| Anopheles stephensi (Malarial vector) | Ovicidal | IH50 | 25.77 µg/mL | |
| Anopheles stephensi (Malarial vector) | Adulticidal (Vapor Toxicity) | LC50 | 19.9 mg/mL | |
| Culex quinquefasciatus (Vector of filariasis) | Larvicidal | LD50 | 17 mg/L | |
| Stored Product Pests (e.g., Tribolium castaneum, Oryzaephilus surinamensis) | Adulticidal & Larvicidal | Mortality | High mortality at 500-1000 ppm |
Mechanism of Action
The insecticidal action of this compound is multifaceted, primarily targeting the insect nervous system through a dual mechanism of action. This dual action can be advantageous in managing the development of insecticide resistance.
-
Acetylcholinesterase (AChE) Inhibition : this compound acts as an inhibitor of acetylcholinesterase, a critical enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve impulses, paralysis, and eventual death of the insect.
-
Octopamine Receptor Modulation : this compound also interacts with octopamine receptors in insects. Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in invertebrates, regulating processes such as behavior, movement, and metabolism. By interfering with octopamine signaling, this compound can disrupt these essential functions, contributing to its insecticidal effect.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the bio-pesticidal potential of this compound.
Protocol 1: Larvicidal Bioassay
This protocol is adapted from standard methods for evaluating the larvicidal activity of essential oils and their components.
Objective: To determine the lethal concentration (LC50) of this compound against mosquito larvae (e.g., Aedes aegypti or Anopheles stephensi).
Materials:
-
This compound
-
Ethanol (or a suitable solvent)
-
Distilled water
-
Late 3rd or early 4th instar larvae of the target mosquito species
-
250 mL glass beakers or disposable cups
-
Pipettes
-
Small petri dishes for observation
Procedure:
-
Stock Solution Preparation: Prepare a 1% stock solution of this compound in ethanol.
-
Test Concentrations: Prepare a series of test concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution in distilled water. A control group should be prepared with the same amount of ethanol used in the highest concentration test solution, diluted in distilled water.
-
Larval Exposure:
-
Place 20-25 larvae in each beaker containing 100 mL of the test solution or control.
-
Each concentration and the control should be replicated at least three times.
-
-
Incubation: Maintain the beakers at 27 ± 2°C with a 12:12 hour light:dark photoperiod.
-
Mortality Assessment: Record larval mortality after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric method developed by Ellman et al. (1961).
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or insect head homogenate)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
-
Galanthamine or a known AChE inhibitor (positive control)
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer at appropriate concentrations.
-
Prepare a series of dilutions of this compound and the positive control in the buffer.
-
-
Assay in 96-well Plate:
-
To each well, add in the following order:
-
50 µL of Tris-HCl buffer (pH 8.0)
-
25 µL of the this compound solution (or positive control/buffer for control)
-
25 µL of AChE solution
-
-
Incubate the plate at 25°C for 15 minutes.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 15 seconds) for 5 minutes using a microplate reader. The rate of reaction is proportional to the change in absorbance.
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the enzyme) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Preparation of this compound-Based Nanoemulsion
Nanoemulsions can enhance the stability, solubility, and efficacy of essential oil-based pesticides. This protocol describes a low-energy method for preparing an oil-in-water (O/W) nanoemulsion.
Objective: To formulate this compound into a stable nanoemulsion for improved bio-pesticide application.
Materials:
-
This compound (oil phase)
-
Non-ionic surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Distilled water (aqueous phase)
-
Magnetic stirrer
-
Ultrasonicator (optional, for droplet size reduction)
Procedure:
-
Determine the Required Hydrophilic-Lipophilic Balance (HLB): The optimal HLB for emulsifying a specific oil needs to be determined experimentally. This can be done by preparing a series of surfactant/co-surfactant blends with varying HLB values and observing the stability of the resulting emulsion. For many essential oils, an HLB range of 10-15 is a good starting point.
-
Organic Phase Preparation: Mix this compound with the selected surfactant and co-surfactant blend. Stir the mixture gently until a homogenous solution is formed.
-
Aqueous Phase Preparation: The aqueous phase consists of distilled water.
-
Emulsification:
-
Slowly add the aqueous phase to the organic phase while stirring continuously with a magnetic stirrer.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of a pre-emulsion.
-
-
Nanoemulsion Formation (Spontaneous Emulsification): For low-energy methods, the nanoemulsion can form spontaneously under the right conditions of composition and temperature.
-
Droplet Size Reduction (Optional): If smaller droplet sizes are required, the pre-emulsion can be subjected to high-shear homogenization or ultrasonication.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and stability over time using techniques like Dynamic Light Scattering (DLS). A stable nanoemulsion will have a small droplet size (typically < 200 nm) and a low PDI.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow: Bio-pesticide Development
Caption: Workflow for developing a this compound bio-pesticide.
Logical Relationship: Screening for New Bio-pesticides
Caption: Logical workflow for natural product-based biopesticide discovery.
References
- 1. Nanoemulsified Formulation of Cedrela odorata Essential Oil and Its Larvicidal Effect against Spodoptera frugiperda (J.E. Smith) [mdpi.com]
- 2. Evaluation of citronella oil nanoemulsion formulation against the insect-stored pest Callosobruchus maculatus (Fab.) (Coleoptera: Bruchidae) [plantprotection.pl]
- 3. redalyc.org [redalyc.org]
- 4. plantprotection.pl [plantprotection.pl]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperitenone Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Piperitenone oxide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the epoxidation of Piperitenone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Piperitenone | 1. Inactive Epoxidizing Agent: The activity of peroxy acids like m-CPBA can degrade over time. Hydrogen peroxide solutions can also lose their potency. 2. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. 3. Incorrect pH: For hydrogen peroxide epoxidation, the pH of the reaction medium is crucial. The reaction is typically favored under weakly basic conditions. 4. Catalyst Issues (if applicable): The catalyst may be poisoned, used in an insufficient amount, or not suitable for the substrate. | 1. Reagent Quality Check: Use fresh or properly stored m-CPBA. The concentration of hydrogen peroxide should be verified by titration. 2. Temperature Optimization: Monitor the reaction temperature closely. For m-CPBA epoxidations, reactions are often run at 0°C to room temperature. For H₂O₂ epoxidation, maintaining a weakly basic pH is more critical than stringent temperature control, though it is still a factor. 3. pH Adjustment: When using hydrogen peroxide, a phosphate buffer can be employed to maintain a weakly basic environment.[1] 4. Catalyst Screening: If using a catalyst, ensure its purity and activity. Consider screening different catalysts or increasing the catalyst loading. |
| Formation of Significant Side Products (e.g., Diols) | 1. Presence of Water: Epoxides can undergo acid- or base-catalyzed ring-opening to form diols, especially in the presence of water. 2. Acidic Conditions: Traces of acid can catalyze the hydrolysis of the epoxide. The byproduct of m-CPBA, m-chlorobenzoic acid, can contribute to this. 3. Extended Reaction Times: Prolonged exposure to the reaction conditions can lead to the degradation of the desired product. | 1. Anhydrous Conditions: For m-CPBA epoxidations, use anhydrous solvents and reagents to minimize diol formation. 2. Buffering: In hydrogen peroxide epoxidations, a buffer system helps to control the pH and minimize acid-catalyzed hydrolysis. For m-CPBA reactions, adding a mild base like sodium bicarbonate can neutralize the acidic byproduct. 3. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and avoid prolonged reaction periods. |
| Difficulty in Product Isolation and Purification | 1. Co-elution with Starting Material or Byproducts: this compound may have similar chromatographic behavior to Piperitenone or side products. 2. Emulsion Formation during Workup: The presence of surfactants or certain salts can lead to the formation of stable emulsions, complicating extraction. 3. Thermal Instability: this compound may be sensitive to high temperatures, leading to degradation during solvent removal or distillation. | 1. Chromatographic Optimization: Use a different solvent system or a different stationary phase for column chromatography to improve separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate enantiomers.[1] 2. Workup Modification: Add brine (saturated NaCl solution) to break up emulsions. Alternatively, filtering the organic layer through a pad of celite or sodium sulfate can help. 3. Mild Isolation Techniques: Use a rotary evaporator at low temperature and reduced pressure for solvent removal. Avoid high-temperature distillation if the product is thermally labile. |
| Low Diastereoselectivity (Formation of a Mixture of Isomers) | 1. Nature of the Epoxidizing Agent: The stereochemical outcome can be influenced by the steric bulk and approach of the oxidizing agent. 2. Reaction Conditions: Temperature and solvent can affect the transition state of the epoxidation, influencing the diastereoselectivity. | 1. Choice of Reagent: The diastereoselectivity of the epoxidation of chiral α,β-unsaturated ketones can be influenced by the choice of the epoxidizing agent and the presence of chiral catalysts. While specific data for piperitenone is limited in the provided results, exploring different peroxyacids or chiral catalytic systems is a standard approach to optimize stereoselectivity. 2. Condition Screening: Systematically vary the reaction temperature and solvent to find conditions that favor the formation of the desired diastereomer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the epoxidation of its precursor, Piperitenone. The two primary epoxidizing agents used for this transformation are:
-
meta-Chloroperoxybenzoic acid (m-CPBA): This is a widely used reagent for the epoxidation of alkenes. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform.
-
Hydrogen Peroxide (H₂O₂): This method is often performed under weakly basic conditions, for instance, in the presence of a phosphate buffer.[1] This approach is considered a "greener" alternative as the only byproduct is water.
Q2: What is a typical yield for this compound synthesis?
Q3: How can I minimize the formation of diosphenolene as a byproduct?
A3: Diosphenolene can be formed from the acid-catalyzed rearrangement of this compound.[1] To minimize its formation, it is crucial to avoid acidic conditions during the reaction and workup. When using m-CPBA, which produces m-chlorobenzoic acid as a byproduct, adding a mild, non-nucleophilic base like sodium bicarbonate to the reaction mixture can neutralize the acid. During the workup, washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate solution) can help remove any residual acid.
Q4: What is the role of a phase-transfer catalyst in the epoxidation reaction?
A4: A phase-transfer catalyst (PTC) can be beneficial in epoxidation reactions, especially when using an inorganic oxidant like hydrogen peroxide with an organic substrate that is not soluble in the aqueous phase. The PTC facilitates the transfer of the reactive species (e.g., hydroperoxide anion) from the aqueous phase to the organic phase where the Piperitenone is located, thereby increasing the reaction rate and potentially the yield.
Q5: Are there any stereoselectivity considerations in the synthesis of this compound?
A5: Yes, the epoxidation of Piperitenone can lead to the formation of diastereomers, as a new stereocenter is created. The facial selectivity of the epoxidation (i.e., whether the oxygen atom adds to the top or bottom face of the double bond) can be influenced by the steric hindrance of the substrate and the nature of the epoxidizing agent. For α,β-unsaturated ketones, the stereochemical outcome can be complex. To obtain a specific stereoisomer, enantioselective epoxidation methods using chiral catalysts can be employed. The optical resolution of racemic (±)-piperitenone oxide has been achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase.[1]
Experimental Protocols
1. Epoxidation of Piperitenone using Hydrogen Peroxide
-
Principle: This method utilizes hydrogen peroxide under weakly basic conditions to achieve the epoxidation of the α,β-unsaturated ketone functionality in Piperitenone. A phosphate buffer is used to maintain the optimal pH for the reaction.
-
Materials:
-
Piperitenone
-
Hydrogen peroxide (30% solution)
-
Phosphate buffer (weakly basic, e.g., pH 8-9)
-
Methanol or another suitable co-solvent
-
Dichloromethane or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Piperitenone in methanol or a suitable co-solvent in a round-bottom flask.
-
Add the weakly basic phosphate buffer to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the 30% hydrogen peroxide solution dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench the excess peroxide by adding a saturated solution of sodium sulfite or sodium thiosulfate until a negative test with peroxide indicator paper is obtained.
-
Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Piperitenone Oxide Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperitenone oxide. Our goal is to help you overcome common solubility challenges in your in vitro experiments.
Troubleshooting Guide
Low aqueous solubility is a common characteristic of terpenoids like this compound, often leading to precipitation in cell culture media and unreliable assay results. This guide provides solutions to common problems.
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
-
Root Cause: The final concentration of the organic solvent (e.g., DMSO, ethanol) is insufficient to keep the hydrophobic this compound dissolved in the aqueous medium.
-
Solution:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in your chosen solvent. This allows for the addition of a smaller volume to the culture medium, keeping the final solvent concentration low and reducing the likelihood of precipitation.
-
Stepwise Dilution: Avoid adding the stock solution directly to the full volume of the medium. Instead, perform a stepwise dilution by first adding the stock to a smaller, intermediate volume of pre-warmed medium, mixing thoroughly, and then transferring this to the final volume.
-
Enhance Dispersion: Add the this compound stock solution drop-wise to the vortexing culture medium to ensure rapid and even dispersion.
-
Issue 2: The culture medium becomes cloudy or shows precipitates after a period of incubation.
-
Root Cause: Delayed precipitation can be caused by several factors, including temperature shifts, pH instability, or interactions with media components over time.
-
Solution:
-
Temperature Stability: Pre-warm the cell culture medium to 37°C before adding the this compound solution. Avoid repeated temperature fluctuations of the prepared medium.
-
pH Control: Ensure your cell culture medium is adequately buffered for the CO2 environment of your incubator to maintain a stable pH.
-
Component Interaction: Serum proteins and salts in the medium can interact with the compound. Consider reducing the serum concentration if your experimental design permits, or prepare the final working solution immediately before use.
-
Issue 3: Inconsistent or non-reproducible assay results.
-
Root Cause: This can be a direct consequence of inconsistent compound solubility, leading to variations in the actual concentration of this compound available to the cells. It can also be due to the degradation of the compound.
-
Solution:
-
Solubility Enhancement Techniques: Employ co-solvents or solubility enhancers like cyclodextrins to improve the bioavailability of this compound in your assay.
-
Compound Stability: Terpenoids can be sensitive to light, heat, and oxygen. Protect your stock solutions from light and store them at appropriate temperatures (e.g., -20°C or -80°C). Prepare fresh dilutions for each experiment.
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the this compound) in your experiments to account for any effects of the solvent on the cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro assays?
A1: this compound is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] The choice of solvent will depend on the specific requirements of your assay and the tolerance of your cell line to the solvent. For a related compound, piperine, the solubility in both ethanol and DMSO is approximately 10 mg/mL, which can be used as a starting estimate.[2] Always aim to keep the final solvent concentration in your cell culture medium as low as possible, typically below 0.5% for DMSO, to avoid cytotoxicity.[1]
Q2: What is the estimated aqueous solubility of this compound?
A2: The estimated water solubility of this compound is approximately 113.3 mg/L at 25°C.[3] This low aqueous solubility necessitates the use of solubility enhancement techniques for most in vitro applications.
Q3: How can I increase the solubility of this compound in my aqueous culture medium?
A3: Cyclodextrin inclusion complexes are a highly effective method for increasing the aqueous solubility of hydrophobic compounds like this compound.[4] Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic molecule in their central cavity, rendering it more water-soluble. You can prepare these complexes using methods such as co-precipitation or kneading.
Q4: Are there any known stability issues with this compound in solution?
A4: Like many terpenoids, this compound may be sensitive to environmental factors such as light, heat, and oxygen, which can lead to degradation over time. It is recommended to store stock solutions in the dark at low temperatures and to prepare fresh working solutions for each experiment to ensure compound integrity.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Source |
| This compound | Ethanol | Soluble (quantitative data not available) | |
| This compound | Water | ~113.3 mg/L (estimated) | |
| Piperine (related compound) | Ethanol | ~10 mg/mL | |
| Piperine (related compound) | DMSO | ~10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Dissolve the desired amount of β-cyclodextrin in deionized water with stirring.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the aqueous β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for a specified period (e.g., 24 hours) at a constant temperature.
-
Collect the resulting precipitate (the inclusion complex) by filtration or centrifugation.
-
Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed material.
-
Dry the complex under vacuum to obtain a fine powder.
Visualizations
References
Stability of Piperitenone oxide under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of piperitenone oxide under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, potentially indicating degradation of the compound.
Q1: I am seeing unexpected peaks in my chromatogram (HPLC, GC-MS) when analyzing a sample containing this compound. What could be the cause?
A1: The appearance of new peaks in your chromatogram is a strong indicator of this compound degradation. The nature of these peaks can provide clues about the degradation pathway.
-
Early Eluting Peaks: These may correspond to more polar compounds formed through hydrolysis of the epoxide ring.
-
Later Eluting Peaks: These could be less polar compounds resulting from rearrangement or other reactions.
Possible Causes and Solutions:
-
Improper Storage: Review the recommended storage conditions. This compound should be stored at low temperatures, protected from light, and in a tightly sealed container to minimize exposure to oxygen and moisture.
-
Contaminated Solvents: Ensure the solvents used for sample preparation and analysis are of high purity and free from acidic or basic contaminants that could catalyze degradation.
-
Sample Preparation: Minimize the time between sample preparation and analysis. Avoid prolonged exposure of the sample to ambient conditions.
Q2: The biological activity of my this compound sample has decreased significantly.
A2: A loss of biological activity is a common consequence of chemical degradation. The epoxide ring in this compound is crucial for some of its biological functions, and its cleavage will likely result in a less active or inactive compound.
Possible Causes and Solutions:
-
Age of the Sample: Older samples are more likely to have degraded. It is recommended to use fresh samples for critical experiments.
-
Storage Conditions: As mentioned previously, improper storage can accelerate degradation and lead to a loss of activity.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially accelerate degradation. Aliquot your stock solutions to avoid this.
Q3: I have noticed a change in the physical appearance (color, viscosity) of my this compound sample.
A3: While pure this compound is a solid at room temperature, changes in its appearance in solution or upon melting can indicate degradation. The formation of degradation products can lead to discoloration or changes in viscosity. If you observe such changes, it is highly recommended to re-analyze the sample for purity before use.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, in a tightly sealed container, and protected from light. For solutions, prepare fresh or store aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (solid, -20°C, protected from light and moisture), it should remain stable for at least one year. However, it is crucial to refer to the manufacturer's certificate of analysis for specific recommendations.
Q6: What are the likely degradation pathways for this compound?
A6: Based on the chemistry of similar monoterpenoid epoxides, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The epoxide ring can be opened by reaction with water, especially under acidic or basic conditions, to form a diol.
-
Oxidation: Exposure to oxygen, particularly in the presence of light or heat, can lead to the formation of various oxidation products.
-
Thermal Decomposition: Elevated temperatures can cause rearrangement or decomposition of the molecule.
-
Photodegradation: Exposure to UV light can provide the energy for various degradation reactions.
Q7: Which solvents are compatible with this compound?
A7: this compound is soluble in many common organic solvents such as ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO). For biological experiments, it is crucial to use high-purity, anhydrous solvents to minimize the risk of degradation.
Data Presentation
The following table summarizes the stability of the main components of Mentha spicata essential oil, which contains this compound, under different storage conditions over a six-month period. While this data represents the essential oil as a whole, it provides valuable insights into the stability of its major constituents. The main takeaway is that lower temperatures and protection from light are crucial for preserving the integrity of the oil.[1][2]
| Storage Condition | Container Type | Observation |
| -20°C | Sealed glass ampoule | High stability, minimal changes in major components. |
| 4°C | Sealed glass ampoule | Good stability, minor degradation of some components. |
| 23°C (in dark) | Sealed glass ampoule | Moderate stability, noticeable degradation of some minor components. |
| 23°C (exposed to light) | Clear glass tube | Significant degradation, especially of light-sensitive compounds. |
| 35°C | Sealed glass ampoule | Accelerated degradation of several components. |
| 45°C | Sealed glass ampoule | Rapid and significant degradation of many components. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
2. Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of this compound in a small amount of methanol and dilute with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in methanol to direct sunlight for 48 hours.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV or GC-MS, to determine the percentage of degradation and identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method for the quantification of this compound and its degradation products. Method optimization and validation are essential.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can differentiate this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a known amount of this compound into a placebo.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, flow rate).
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Degradation of Piperitenone Oxide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of piperitenone oxide in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Q2: What are the likely degradation pathways for this compound in an aqueous environment?
Based on the chemical structure of this compound and studies on related α,β-epoxy ketones and terpene epoxides, the primary degradation pathways are likely to include:
-
Hydrolysis (Acid- or Base-Catalyzed): The epoxide ring is susceptible to opening under both acidic and basic conditions, which would likely result in the formation of a diol.
-
Oxidation: While the epoxide is an oxidized form of a double bond, further oxidation at other sites on the molecule could occur, especially in the presence of oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, potentially through isomerization or rearrangement reactions, similar to what is observed with related compounds like carvone.
Q3: What are the expected degradation products of this compound?
Direct studies identifying the degradation products of this compound are limited. However, based on the degradation of analogous compounds, potential products could include:
-
Piperitenone diol: Resulting from the hydrolytic opening of the epoxide ring.
-
Isomeric ketones or aldehydes: Arising from rearrangement reactions following epoxide ring-opening.
-
Further oxidation products: If subjected to oxidative stress.
Q4: Which analytical techniques are recommended for studying the degradation of this compound?
To monitor the degradation of this compound and identify its degradation products, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the parent compound from its degradation products. A C18 column is often a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the definitive structural confirmation of isolated degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in solution.
-
Possible Cause: The pH of the aqueous solution may not be neutral. This compound is likely more stable at neutral pH.
-
Troubleshooting Step: Ensure the aqueous solution is buffered to a neutral pH (around 7.0). If the experiment requires acidic or basic conditions, be aware that degradation is likely to be accelerated. Analyze samples at regular intervals to quantify the rate of degradation.
Issue 2: Poor mass balance in degradation studies.
-
Possible Cause 1: Some degradation products may not be detectable by the primary analytical method (e.g., they lack a chromophore for UV detection).
-
Troubleshooting Step 1: Employ a more universal detection method, such as mass spectrometry (LC-MS) or a Corona Charged Aerosol Detector (CAD), to ensure all non-volatile degradation products are observed.
-
Possible Cause 2: Degradation products may be volatile and lost during sample preparation or analysis.
-
Troubleshooting Step 2: Use Gas Chromatography (GC) to analyze for volatile degradation products.
-
Possible Cause 3: Degradation products may have adsorbed to the container surfaces.
-
Troubleshooting Step 3: Use silanized glassware or polypropylene containers to minimize adsorption. Rinse containers with the analysis solvent to recover any adsorbed material.
Issue 3: Difficulty in identifying unknown degradation products.
-
Possible Cause: Insufficient structural information from a single analytical technique.
-
Troubleshooting Step: Utilize hyphenated techniques like LC-MS/MS or LC-NMR to obtain detailed mass fragmentation patterns and structural information. If a potential degradation product is hypothesized, it may be necessary to synthesize a reference standard for confirmation.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the solution in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Submit samples with significant degradation for LC-MS analysis to identify the degradation products.
-
Data Presentation
The following table provides an illustrative summary of potential forced degradation results for a compound structurally similar to this compound, such as carvone. This data is intended to serve as an example of how to present experimental findings.
Table 1: Illustrative Summary of Forced Degradation Studies for a Structurally Similar Compound (Carvone)
| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | Carvone Camphor, Dihydrocarvone |
| 0.1 M NaOH, 60°C, 24h | 5% | Minor unidentified products |
| 3% H₂O₂, RT, 24h | 25% | Carvone Epoxide, Oxidized derivatives |
| Photolysis (Xenon Lamp) | 40% | Carvone Camphor |
Note: This data is hypothetical and for illustrative purposes only. Actual results for this compound may vary.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Overcoming Resistance to Piperitenone Oxide in Insect Populations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with piperitenone oxide, particularly concerning the potential for insect resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an insecticide?
This compound is a monoterpenoid found in the essential oils of various plants, notably from the Mentha species.[1][2] Its insecticidal activity is attributed to its ability to penetrate the insect cuticle rapidly.[3] While its exact mode of action is not fully elucidated, it is believed to interfere with fundamental metabolic, biochemical, and physiological functions in insects.[1] Some studies suggest it may act as a neurotoxin or an insect growth regulator.
Q2: Is there documented evidence of insect resistance to this compound?
Currently, there is a lack of widespread, documented cases of high-level, field-evolved resistance specifically to this compound in the scientific literature. However, insects have a remarkable capacity to develop resistance to virtually all insecticides, including natural products.[4] Therefore, proactive monitoring for reduced susceptibility is crucial for the sustainable use of this compound as an insecticide.
Q3: What are the likely mechanisms of resistance to this compound?
Based on known mechanisms of resistance to other insecticides, including other terpenoids, resistance to this compound is likely to occur via two primary mechanisms:
-
Metabolic Resistance: This is the most common form of resistance and involves the insect's detoxification enzymes breaking down the insecticide before it can reach its target site. The primary enzyme families involved are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CarbE).
-
Target-Site Insensitivity: This occurs when a mutation in the target protein (e.g., a receptor or an enzyme) prevents the insecticide from binding effectively, thus reducing its efficacy.
Q4: What is a resistance ratio (RR) and how is it determined?
The resistance ratio (RR) quantifies the level of resistance in an insect population. It is calculated by dividing the lethal concentration (e.g., LC50) of an insecticide for a resistant population by the LC50 for a susceptible population of the same species. A higher RR indicates a greater level of resistance.
Q5: What are synergists and how can they help overcome resistance?
Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the effectiveness of an insecticide. They typically work by inhibiting the detoxification enzymes in the insect. For example, piperonyl butoxide (PBO) is a well-known synergist that inhibits P450 enzymes. Using a synergist can help determine if metabolic resistance is present and can potentially restore the efficacy of the insecticide.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter in your research, along with relevant experimental protocols.
Issue 1: Decreased Efficacy of this compound in Bioassays
You observe that higher concentrations of this compound are required to achieve the same level of mortality in your insect population compared to previous experiments or published data.
Possible Cause: Development of resistance in the insect population.
Troubleshooting Steps:
-
Confirm with a Dose-Response Bioassay: Conduct a dose-response bioassay to determine the current LC50 (lethal concentration required to kill 50% of the population) and compare it to the LC50 of a known susceptible strain or your baseline data. A significant increase in the LC50 suggests resistance.
-
Perform a Synergist Assay: Use a synergist like piperonyl butoxide (PBO) to investigate the role of metabolic resistance, particularly P450s. If the addition of PBO significantly reduces the LC50 of this compound, it indicates that P450-mediated detoxification is a likely resistance mechanism.
Data Presentation: Hypothetical Bioassay and Synergism Data
| Strain | Treatment | LC50 (µg/ml) [95% CI] | Resistance Ratio (RR) | Synergistic Ratio (SR) |
| Susceptible | This compound | 55.0 [48.5 - 62.3] | - | - |
| Field-Collected | This compound | 275.0 [250.1 - 302.4] | 5.0 | - |
| Field-Collected | This compound + PBO | 68.75 [61.2 - 77.1] | 1.25 | 4.0 |
-
Resistance Ratio (RR) = LC50 of Resistant Strain / LC50 of Susceptible Strain
-
Synergistic Ratio (SR) = LC50 of this compound alone / LC50 of this compound + PBO
Experimental Protocol: Dose-Response Bioassay (Larval Topical Application)
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the insect species being tested under controlled laboratory conditions.
-
Insecticide Dilutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone). A typical range might be from 10 to 500 µg/ml, depending on the insect's susceptibility.
-
Application: Apply a small, precise volume (e.g., 1 µl) of each dilution to the dorsal thorax of late-instar larvae. A control group should be treated with the solvent only.
-
Incubation: Place the treated larvae in clean containers with access to food and maintain them under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.
Issue 2: Suspected Metabolic Resistance
Your synergism assay suggests that detoxification enzymes are involved in the observed resistance. You now need to identify which enzyme family is responsible.
Troubleshooting Steps:
-
Biochemical Assays: Conduct biochemical assays to measure the activity of the three main detoxification enzyme families: Cytochrome P450s, Glutathione S-transferases (GSTs), and Carboxylesterases (CarbE). Compare the enzyme activities in your potentially resistant population to a susceptible population.
Data Presentation: Hypothetical Enzyme Activity Data
| Enzyme | Susceptible Strain (Mean Activity ± SE) | Resistant Strain (Mean Activity ± SE) | Fold Increase |
| Cytochrome P450s (nmol/min/mg protein) | 0.5 ± 0.05 | 2.5 ± 0.2 | 5.0 |
| GSTs (nmol/min/mg protein) | 1.2 ± 0.1 | 1.5 ± 0.15 | 1.25 |
| Carboxylesterases (nmol/min/mg protein) | 0.8 ± 0.07 | 1.0 ± 0.09 | 1.25 |
Experimental Protocol: Cytochrome P450 Monooxygenase (P450) Activity Assay
This protocol is a generalized method and may need optimization for your specific insect species.
-
Sample Preparation: Homogenize individual insects or tissues in an ice-cold phosphate buffer. Centrifuge the homogenate to obtain a supernatant containing the enzymes.
-
Reaction Mixture: In a microplate well, add the enzyme supernatant, a phosphate buffer, and a substrate like 7-ethoxycoumarin (7-EC).
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Incubation: Incubate the plate at a controlled temperature for a specific time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a glycine buffer-ethanol mixture.
-
Measurement: Measure the fluorescence of the product (7-hydroxycoumarin) using a microplate reader.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize the enzyme activity.
Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay
-
Sample Preparation: Prepare the enzyme supernatant as described for the P450 assay.
-
Reaction Mixture: In a microplate well, add the enzyme supernatant, a phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).
-
Measurement: Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The increase in absorbance is proportional to the GST activity.
-
Protein Quantification: Normalize the activity to the protein concentration of the sample.
Experimental Protocol: Carboxylesterase (CarbE) Activity Assay
-
Sample Preparation: Prepare the enzyme supernatant as described for the P450 assay.
-
Reaction Mixture: In a microplate well, add the enzyme supernatant and a phosphate buffer.
-
Initiate Reaction: Add a substrate such as α-naphthyl acetate.
-
Incubation: Incubate at a controlled temperature.
-
Stop Reaction & Color Development: Add a solution of Fast Blue B salt to stop the reaction and develop a colored product.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Protein Quantification: Normalize the activity to the protein concentration of the sample.
Visualizations
Caption: Workflow for troubleshooting decreased efficacy of this compound.
Caption: Simplified overview of metabolic resistance pathways to this compound.
References
Technical Support Center: Optimizing Piperitenone Oxide Extraction from Mentha Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the extraction of piperitenone oxide from Mentha leaves.
Frequently Asked Questions (FAQs)
Q1: Which Mentha species is the most suitable source for high-yield this compound extraction?
A1: The selection of the Mentha species is critical for maximizing the yield of this compound. Based on chemical composition analyses, Mentha suaveolens (Apple Mint) is consistently identified as a this compound chemotype, often containing it as the major component of its essential oil.[1][2] Studies have reported concentrations as high as 73.77% in the essential oil of M. suaveolens.[1] Another species, Mentha longifolia, has also been identified as a potent source, with some chemotypes showing this compound levels up to 83.7%.[3] In contrast, species like Mentha piperita (Peppermint) are typically rich in menthol and menthone, while Mentha spicata (Spearmint) is often characterized by high carvone content, though it can sometimes contain this compound.[1]
Q2: What are the primary methods for extracting this compound from Mentha leaves?
A2: Several methods can be employed, each with distinct advantages regarding yield, purity, cost, and environmental impact. The most common techniques include:
-
Hydrodistillation (HD): A traditional method where plant material is boiled in water, and the volatile compounds are co-distilled with steam. It is a simple and widely used technique.
-
Steam Distillation: Similar to hydrodistillation, but steam is passed through the plant material, which can prevent thermal degradation of some compounds.
-
Solvent Extraction: This method uses organic solvents (e.g., n-hexane, methylene chloride) to dissolve the essential oils from the plant matrix. It can be performed using techniques like Soxhlet extraction.
-
Supercritical Fluid Extraction (SFE): A modern "green" technique that uses supercritical CO2 as a solvent. It is highly efficient and selective, allowing for the extraction of non-polar to slightly polar compounds at low temperatures, which prevents thermal degradation.
-
Solvent-Free Microwave Extraction (SFME): An advanced green technology that uses microwave energy to heat the water within the plant cells, causing them to rupture and release the essential oil. This method is known for its short extraction times and high efficiency.
Q3: What is the chemical difference between this compound and piperitone oxide, and why are they often found together?
A3: this compound and piperitone oxide are both oxygenated monoterpenes commonly found in Mentha species. They are structurally similar, but this compound has a double bond within its cyclohexene ring that is absent in piperitone oxide. They are often found together in extracts, particularly from Mentha suaveolens and Mentha longifolia, as they are closely related in the plant's biosynthetic pathway. The relative abundance of each can vary significantly depending on the specific plant chemotype and geographical origin.
Q4: How can I improve the purity of the final this compound extract?
A4: Improving purity involves both the initial extraction and post-extraction steps.
-
Selective Extraction: Using a more selective method like Supercritical CO2 (SFE) can yield a cleaner initial extract. By adjusting pressure and temperature, you can fine-tune the solubility of target compounds, leaving many impurities behind.
-
Post-Extraction Purification: For high-purity applications, the crude extract often requires further processing. Techniques such as fractional distillation or column chromatography are effective for separating this compound from other closely related monoterpenes like piperitone oxide, carvone, and limonene.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound | 1. Incorrect Mentha Species/Chemotype: Using a species low in this compound (e.g., a menthol-rich M. piperita). 2. Inefficient Extraction Method: Hydrodistillation may be less efficient than modern methods for certain applications. 3. Suboptimal Extraction Parameters: Incorrect temperature, pressure (in SFE), microwave power (in SFME), or insufficient extraction time. 4. Improper Plant Material Preparation: Particle size may be too large, hindering solvent penetration. | 1. Verify Plant Material: Use GC-MS to confirm the chemotype of your Mentha source. Prioritize Mentha suaveolens or a known this compound-rich chemotype of M. longifolia. 2. Switch to a High-Efficiency Method: Consider Supercritical CO2 Extraction (SFE) or Solvent-Free Microwave Extraction (SFME) for potentially higher yields and shorter processing times. 3. Optimize Parameters: Systematically adjust key parameters. For SFE, increasing pressure generally improves yield. For SFME, optimize microwave power and the feed-to-distiller ratio. 4. Prepare Material Correctly: Grind the dried leaves to a consistent and appropriate particle size (e.g., 0.5-1.5 cm) to increase the surface area for extraction. |
| High Levels of Impurities (e.g., Piperitone Oxide, Carvone, Limonene) | 1. Plant's Natural Chemical Profile: The chosen Mentha species naturally produces a complex mixture of terpenes. 2. Non-Selective Extraction Method: Methods like hydrodistillation or broad-spectrum solvent extraction will co-extract many volatile compounds. | 1. Use a Selective Extraction Technique: SFE with CO2 is highly recommended as its solvent power can be precisely controlled to target specific compounds. 2. Implement Post-Extraction Purification: Use fractional distillation or preparative chromatography to isolate this compound from the crude essential oil. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Differences in harvest time, growing conditions, climate, and plant age can significantly alter the essential oil composition. 2. Inconsistent Pre-processing: Variations in drying methods or duration can affect the final extract. 3. Lack of Control Over Extraction Parameters: Fluctuations in temperature, pressure, or extraction time between runs. | 1. Standardize Plant Sourcing: Use plant material from the same source, harvested under consistent conditions. 2. Standardize Pre-processing: Implement a consistent protocol for drying and grinding the Mentha leaves. 3. Maintain Strict Parameter Control: Calibrate equipment regularly and meticulously log all extraction parameters for each batch to ensure reproducibility. |
| Thermal Degradation of Compound | 1. High Temperatures in Extraction: Prolonged exposure to high heat during conventional hydrodistillation or steam distillation can degrade sensitive compounds. | 1. Use Low-Temperature Methods: Employ Supercritical CO2 Extraction (SFE), which operates at lower temperatures (e.g., 40°C). 2. Reduce Extraction Time: Use rapid methods like Solvent-Free Microwave Extraction (SFME) to minimize the duration of heat exposure. |
Data Presentation: Quantitative Summary
Table 1: this compound Content in Various Mentha Species
| Mentha Species | Major Components | This compound (%) | Piperitone Oxide (%) | Source |
| Mentha suaveolens | This compound | 73.77 | Not Reported | |
| Mentha suaveolens | Piperitone oxide, this compound | 31.4 | 40.2 | |
| Mentha longifolia (from Jordan) | This compound | 83.7 | Not Reported | |
| Mentha longifolia (SFE Extract) | Piperitone oxide, this compound | 3.77 | 26.59 | |
| Mentha spicata | Carvone, Menthol, Menthone | Varies; not typically the major component | Not Reported | |
| Mentha piperita | Menthol, Menthone | Varies; not typically the major component | Not Reported |
Table 2: Comparison of Extraction Methods for Mentha Essential Oil
| Extraction Method | Species | Key Parameters | Yield (% of total essential oil) | Source |
| Solvent-Free Microwave Extraction (SFME) | Mentha piperita | Power: 450 W; Time: 60 min; Particle Size: 1 cm | 0.6937 | |
| Hydrodistillation (HD) | Mentha piperita | Power: 410 W | 0.73 | |
| Microwave-Assisted Hydrodistillation (MWHD) | Mentha piperita | Power: 800 W | 0.80 | |
| Supercritical CO2 Extraction (SFE) | Mentha piperita | Pressure: 200 bar; Temp: 40°C | 3.52 (total extract) | |
| Supercritical CO2 Extraction (SFE) | Mentha piperita | Pressure: 100 bar; Temp: 40°C | 2.62 (total extract) |
Experimental Protocols
Protocol 1: Hydrodistillation (HD)
-
Preparation: Weigh 100 g of dried and coarsely ground Mentha leaves.
-
Apparatus Setup: Place the plant material into a 2 L round-bottom flask. Add 1 L of deionized water. Set up a Clevenger-type apparatus for distillation.
-
Extraction: Heat the flask using a heating mantle. Bring the mixture to a boil and maintain a steady rate of distillation for 3 hours. The steam and volatile oils will rise, condense, and collect in the graduated tube of the Clevenger apparatus.
-
Collection: After 3 hours, turn off the heat and allow the apparatus to cool. Carefully collect the separated essential oil layer from the collection tube.
-
Drying: Dry the collected oil over anhydrous sodium sulfate to remove residual water.
-
Storage & Analysis: Store the oil in a sealed, dark glass vial at 4°C. Analyze the composition using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Supercritical CO2 Extraction (SFE)
-
Preparation: Grind approximately 70 g of dried Mentha leaves to a uniform particle size.
-
Apparatus Setup: Load the ground plant material into the extractor vessel of the SFE system.
-
Parameter Setting: Set the desired extraction conditions. A typical starting point is a pressure of 200 bar and a temperature of 40°C. Set the CO2 flow rate to approximately 0.3 kg/h .
-
Extraction: Begin pumping supercritical CO2 through the extractor vessel. The dissolved compounds will be carried to a separator vessel where the pressure is lower.
-
Collection: As the pressure drops in the separator, the CO2 becomes a gas, and the extracted oil precipitates. The extraction is typically run for a set duration (e.g., 180 minutes).
-
Recovery: After the run is complete, depressurize the system and collect the crude extract from the separator.
-
Storage & Analysis: Store the extract in a sealed vial at 4°C and analyze via GC-MS.
Protocol 3: Solvent-Free Microwave Extraction (SFME)
-
Preparation: Use fresh Mentha leaves, cut into a particle size of approximately 1 cm.
-
Apparatus Setup: Place a specific quantity of the prepared leaves (e.g., corresponding to a 0.1 g/mL feed-to-distiller volume ratio) into a microwave reactor equipped with a condenser. No solvent is added.
-
Extraction: Apply microwave power (e.g., 450 W) for a specified duration (e.g., 60 minutes). The microwaves will heat the in-situ water within the plant material, causing the oil glands to rupture and release the essential oil as vapor.
-
Condensation & Collection: The vapor is directed to a condenser, where it liquefies and is collected.
-
Separation: The collected liquid (a mixture of oil and water) is allowed to separate, and the top essential oil layer is carefully removed.
-
Drying & Storage: Dry the oil with anhydrous sodium sulfate and store it in a sealed, dark glass vial at 4°C for subsequent analysis.
Mandatory Visualizations
Caption: General workflow for this compound extraction.
Caption: Decision tree for selecting an extraction method.
Caption: Relationship between parameters and outcomes.
References
Potential genotoxicity of Piperitenone oxide and its implications
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential genotoxicity of Piperitenone oxide. It includes troubleshooting guides for common experimental assays, a summary of available data, detailed experimental protocols, and visualizations of potential mechanisms of action.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and potential issues that may arise during the genotoxicological assessment of this compound.
General FAQs
Q1: What is this compound and why is its genotoxicity a concern?
This compound is a monoterpene found in various essential oils, notably from plants of the Mentha genus. It is used as a natural flavoring and fragrance agent. Due to its chemical structure, which contains an epoxide ring and an α,β-unsaturated carbonyl group, there are concerns about its potential to interact with DNA and cause genetic damage.[1][2]
Q2: What are the main findings regarding the genotoxicity of this compound?
In vitro studies have shown that this compound can induce both point mutations and DNA damage.[1][2] Specifically, it has tested positive in the bacterial reverse mutation assay (Ames test), the in vitro micronucleus test, and the comet assay.[1] These results suggest that this compound has the potential to be a genotoxic agent.
Q3: What are the structural alerts in this compound that are associated with genotoxicity?
Computational predictions have identified two key structural alerts for DNA damage in the this compound molecule:
-
Epoxide function: Epoxides are known to be reactive electrophiles that can directly alkylate DNA.
-
α,β-unsaturated carbonyl group: This functional group can react with nucleophilic sites in DNA, such as guanine bases, through Michael addition.
Troubleshooting Experimental Assays
Ames Test (Bacterial Reverse Mutation Assay)
| Issue | Potential Cause | Troubleshooting Steps |
| High background (spontaneous) revertant colonies | Contamination of bacterial strains or reagents. | Ensure aseptic techniques. Use fresh, sterile reagents and media. Verify the genetic markers of the bacterial strains. |
| No increase in revertant colonies with positive control | Inactive positive control; improper metabolic activation (S9 mix). | Use a fresh, validated positive control. Ensure the S9 mix is properly prepared, stored, and used at the correct concentration. |
| Toxicity observed at all tested concentrations | The test compound is highly cytotoxic to the bacteria. | Perform a preliminary cytotoxicity assay to determine a suitable non-toxic concentration range. |
In Vitro Micronucleus Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low cell viability in controls | Suboptimal cell culture conditions; contamination. | Ensure proper cell culture maintenance, including appropriate media, temperature, and CO2 levels. Check for microbial contamination. |
| No micronuclei formation with positive control | Ineffective positive control; insufficient treatment time. | Use a validated positive control at an effective concentration. Ensure the treatment duration is adequate for the cell type and the mechanism of the positive control. |
| Apoptotic or necrotic cells interfering with scoring | High cytotoxicity of the test compound. | Use cytotoxicity assays to select concentrations that do not induce high levels of apoptosis or necrosis. Distinguish micronuclei from apoptotic bodies based on morphological criteria. |
In Vitro Comet Assay
| Issue | Potential Cause | Troubleshooting Steps |
| No comets observed with positive control | Inefficient cell lysis; improper electrophoresis conditions. | Ensure the lysis buffer is fresh and effective. Check the pH and voltage of the electrophoresis buffer and the duration of electrophoresis. |
| High variability between replicate slides | Inconsistent slide preparation; uneven electrophoresis field. | Ensure uniform cell embedding in agarose. Maintain a consistent and level electrophoresis setup. |
| "Hedgehog" comets (highly damaged cells) | Excessive DNA damage due to high toxicity. | Test a lower range of concentrations of the test compound. |
Data Presentation
The following tables summarize the qualitative findings on the genotoxicity of this compound from the available scientific literature. Specific quantitative data from the primary study by Di Sotto et al. (2017) is not publicly available.
Table 1: Summary of In Vitro Genotoxicity of this compound
| Assay | Test System | Metabolic Activation (S9) | Result | Type of Damage Detected |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | With and Without | Positive | Point mutations (frameshift, base-substitution, and/or oxidative damage) |
| In Vitro Micronucleus Test | Human hepatoma (HepG2) cells | Not specified in abstract | Positive | Clastogenic or aneuploidic damage |
| In Vitro Comet Assay | Human hepatoma (HepG2) cells | Not specified in abstract | Positive | DNA single-strand breaks |
Table 2: In Silico Genotoxicity Predictions for this compound
| Software | Prediction | Structural Alerts Identified |
| Toxtree & VEGA | Genotoxic | Epoxide function, α,β-unsaturated carbonyl |
Experimental Protocols
The following are generalized protocols for the key experiments cited. Researchers should adapt these protocols based on their specific laboratory conditions and the characteristics of the test substance.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
-
Preparation of Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA). Grow overnight cultures to the late exponential phase.
-
Metabolic Activation: Prepare the S9 mix from the liver of Aroclor 1254-induced rats.
-
Plate Incorporation Method:
-
To 2.0 ml of top agar at 45°C, add 0.1 ml of the bacterial culture, 0.1 ml of the test substance solution at the desired concentration, and 0.5 ml of S9 mix or buffer.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is a concentration-dependent increase in revertant colonies and/or a reproducible twofold increase over the solvent control.
In Vitro Micronucleus Assay - OECD 487
-
Cell Culture: Culture appropriate mammalian cells (e.g., HepG2) to a suitable confluency.
-
Treatment: Expose the cells to various concentrations of this compound, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous treatment (e.g., 24 hours).
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, concentration-dependent increase in the frequency of micronucleated cells.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., % tail DNA, tail moment). A positive result is a significant increase in DNA damage parameters compared to the control.
Mandatory Visualizations
The following diagrams illustrate the potential genotoxic mechanisms of this compound based on its structural alerts.
References
Minimizing by-product formation in Piperitenone oxide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperitenone oxide. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound from piperitenone, primarily focusing on the epoxidation step.
Issue 1: Low Yield of this compound and Presence of Unreacted Piperitenone
Q1: My reaction is incomplete. TLC and GC-MS analysis show a significant amount of starting material (piperitenone) remaining, resulting in a low yield of this compound. What are the potential causes and how can I resolve this?
A1: An incomplete reaction is a common issue in the epoxidation of piperitenone. Several factors related to the reagents and reaction conditions can contribute to this problem. The primary method for this epoxidation is the nucleophilic attack of a hydroperoxide anion on the electron-deficient double bond of the α,β-unsaturated ketone.
Possible Causes and Solutions:
-
Insufficient Base: A basic medium is crucial for the deprotonation of hydrogen peroxide to form the more nucleophilic hydroperoxide anion (HOO⁻), which is the active oxidizing agent in this reaction.
-
Solution: Ensure the reaction medium is sufficiently basic. If using a phosphate buffer, verify the pH is in the weakly basic range. When using hydroxide bases like NaOH or KOH, ensure the concentration is adequate to catalyze the reaction without promoting side reactions.
-
-
Degraded Hydrogen Peroxide: Hydrogen peroxide can decompose over time, leading to a lower concentration of the active oxidant.
-
Solution: Use a fresh, properly stored bottle of hydrogen peroxide. It is advisable to titrate older batches to determine the active concentration before use.
-
-
Low Reaction Temperature: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Solution: If the reaction is sluggish, consider a modest increase in temperature. Monitor the reaction closely by TLC to ensure that the formation of by-products does not increase significantly.
-
-
Inadequate Reaction Time: The epoxidation of piperitenone may require several hours to reach completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the piperitenone spot on the TLC plate has disappeared or its intensity is minimal.
-
Experimental Workflow for Troubleshooting Low Yield:
Issue 2: Formation of Diosphenolene as a Major By-product
Q2: My final product is contaminated with a significant amount of diosphenolene. How is this by-product formed and what steps can I take to prevent it?
A2: The formation of diosphenolene is a classic side reaction in the synthesis of this compound, arising from the acid-catalyzed rearrangement of the epoxide ring.
Mechanism of Diosphenolene Formation:
Under acidic conditions, the epoxide oxygen of this compound can be protonated, making the epoxide ring more susceptible to nucleophilic attack. A subsequent intramolecular rearrangement leads to the formation of the enolic diketone, diosphenolene.
Solutions to Minimize Diosphenolene Formation:
-
Maintain Basic or Neutral Conditions During Work-up: The work-up procedure is a critical step where acidic conditions can be inadvertently introduced.
-
Solution: After the reaction is complete, neutralize the reaction mixture carefully. Use a mild base, such as a saturated sodium bicarbonate solution, to quench the reaction and wash the organic extracts. Avoid using strong acids for neutralization.
-
-
Avoid Acidic Chromatography Media: Standard silica gel can be slightly acidic and may promote the rearrangement of this compound during column chromatography.
-
Solution: To mitigate this, you can use deactivated or neutral silica gel for purification. To neutralize silica gel, you can wash it with a solvent system containing a small amount of a volatile base like triethylamine, followed by evaporation of the solvent before packing the column. Alternatively, using alumina (basic or neutral) as the stationary phase can prevent this rearrangement.
-
Issue 3: Presence of a Higher Molecular Weight By-product (trans-Piperitenone Dioxide)
Q3: GC-MS analysis of my product mixture shows a peak with a mass corresponding to a dioxide. How is this second epoxidation occurring and how can I favor the formation of the mono-epoxide?
A3: The formation of piperitenone dioxide occurs when both double bonds in the piperitenone molecule undergo epoxidation. The double bond within the α,β-unsaturated ketone system is electron-deficient and reacts via nucleophilic epoxidation. The exocyclic double bond is more electron-rich and can be epoxidized by any remaining peracid, especially if reaction times are prolonged or an excess of the oxidizing agent is used. The trans configuration of the dioxide is often the thermodynamically favored product.
Strategies to Minimize Dioxide Formation:
-
Control Stoichiometry of the Oxidizing Agent: Using a large excess of hydrogen peroxide increases the likelihood of a second epoxidation.
-
Solution: Use a controlled amount of the oxidizing agent, typically in the range of 1.0 to 1.2 equivalents relative to piperitenone. This will favor the mono-epoxidation of the more reactive conjugated double bond.
-
-
Monitor Reaction Progress Closely: Allowing the reaction to run for an extended period after the starting material has been consumed can lead to the slower epoxidation of the exocyclic double bond.
-
Solution: Monitor the reaction by TLC. Once the piperitenone is consumed, work up the reaction to prevent further oxidation of the desired this compound.
-
-
Optimize Reaction Temperature: Higher temperatures can provide the activation energy needed for the epoxidation of the less reactive exocyclic double bond.
-
Solution: Maintain a controlled, lower temperature during the reaction to favor the more facile epoxidation of the conjugated system.
-
Reaction Pathway Illustrating By-product Formation:
Frequently Asked Questions (FAQs)
Q4: What are the recommended starting concentrations and conditions for the epoxidation of piperitenone with hydrogen peroxide?
A4: While optimal conditions can vary, a common starting point is to dissolve piperitenone in a solvent like methanol or a methanol/acetonitrile mixture. A weak base, such as potassium bicarbonate or a phosphate buffer, is added, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (1.0-1.2 equivalents) while maintaining the temperature between 25-35°C with an ice bath. The reaction is typically stirred at room temperature overnight and monitored by TLC.
Q5: What is a suitable TLC solvent system for monitoring the reaction, and what are the expected Rf values?
A5: A common solvent system for monitoring the reaction by TLC on silica gel plates is a mixture of hexane and ethyl acetate. The polarity of the system can be adjusted based on the separation observed. A starting point could be a 7:3 or 8:2 mixture of hexane:ethyl acetate. In such a system, the less polar starting material, piperitenone, will have a higher Rf value than the more polar product, this compound. The by-products, diosphenolene and piperitenone dioxide, will also have different Rf values, typically lower than that of piperitenone. It is recommended to run a co-spot of the starting material alongside the reaction mixture to track its consumption.
Q6: What is the recommended method for purifying this compound from the reaction mixture?
A6: Column chromatography is the most effective method for purifying this compound.[1] Silica gel is a common stationary phase. To avoid the acid-catalyzed rearrangement to diosphenolene, it is advisable to use neutralized silica gel or to run the chromatography with a solvent system containing a small amount of a neutral or basic modifier. A gradient elution, starting with a low polarity mobile phase (e.g., hexane with a small percentage of ethyl acetate) and gradually increasing the polarity, will allow for the separation of unreacted piperitenone, the desired this compound, and the more polar by-products.
Data Presentation
The following table summarizes the expected outcomes based on qualitative analysis of reaction conditions. Quantitative data for direct comparison is sparse in the literature; however, these trends are well-established for the epoxidation of α,β-unsaturated ketones.
| Reaction Condition | Parameter Variation | Expected Effect on this compound Yield | Expected Impact on By-product Formation |
| Oxidant Stoichiometry | 1.0 - 1.2 equivalents H₂O₂ | Optimal | Minimized dioxide formation |
| > 1.5 equivalents H₂O₂ | May decrease due to by-product formation | Increased formation of piperitenone dioxide | |
| Base | Weak base (e.g., KHCO₃) | Good | Minimized side reactions |
| Strong base (e.g., NaOH) | Can be effective, but risk of other side reactions | Potential for aldol-type side reactions or epoxide ring-opening | |
| Temperature | 25 - 35 °C | Good balance of reaction rate and selectivity | Controlled by-product formation |
| > 40 °C | Faster reaction, but may decrease selectivity | Increased risk of dioxide formation and other side reactions | |
| Work-up pH | Neutral or weakly basic | High | Minimized diosphenolene formation |
| Acidic | Lower due to product degradation | Significant formation of diosphenolene | |
| Chromatography | Neutralized Silica Gel / Alumina | High recovery of pure product | Prevents rearrangement to diosphenolene on the column |
| Standard Silica Gel | Potential for lower recovery of pure product | Risk of product converting to diosphenolene during purification |
Experimental Protocols
General Protocol for the Epoxidation of Piperitenone with Alkaline Hydrogen Peroxide
This protocol is a generalized procedure based on common methods for the epoxidation of α,β-unsaturated ketones.[2] Optimization may be required for specific laboratory conditions.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve piperitenone (1 equivalent) in methanol (or a suitable solvent mixture like methanol/acetonitrile).
-
Addition of Base: Add a weak base such as potassium bicarbonate (approximately 1.5-2.0 equivalents) to the solution.
-
Cooling: Cool the mixture in an ice-water bath to maintain a temperature of 25-35°C during the addition of the oxidant.
-
Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise from the addition funnel over a period of 1-2 hours. Monitor the temperature to prevent an exothermic runaway.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC every 1-2 hours until the starting material is consumed (typically 8-16 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining peroxide.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Use a gradient solvent system, starting with a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increasing the polarity to elute the products.
-
Collect fractions and analyze by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Note: Always handle hydrogen peroxide with appropriate safety precautions, including wearing gloves and safety glasses. The reaction can be exothermic and should be cooled adequately.
References
Validation & Comparative
Comparative Efficacy of Piperitenone Oxide and Commercial Pesticides Against Stored-Product Insects: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal activity of piperitenone oxide, a naturally occurring monoterpene, against common commercial pesticides used for the management of stored-product insects. The data presented is compiled from various scientific studies to offer an objective overview of their relative potencies.
Quantitative Comparison of Insecticidal Activity
The following table summarizes the lethal dose and concentration values of this compound and the commercial pyrethroid insecticide, deltamethrin, against two major stored-product pests: the red flour beetle (Tribolium castaneum) and the maize weevil (Sitophilus zeamais). It is important to note that the data for this compound and deltamethrin are sourced from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Target Insect | Bioassay Method | Efficacy Metric (LC50/LD50) | Value | Source |
| This compound | Tribolium castaneum | Contact Toxicity (Topical Application) | LD50 | 13.1 µ g/insect | [1] |
| Tribolium castaneum | Fumigant Toxicity | LC50 | 4.8 µL/L air | [1] | |
| Sitophilus zeamais | Contact Toxicity (Topical Application) | LD50 | 24.6 µ g/insect | [1] | |
| Sitophilus zeamais | Fumigant Toxicity | LC50 | 42.4 µL/L air | [1] | |
| Deltamethrin | Tribolium castaneum | Contact Toxicity (Filter Paper Impregnation) | LC50 | 0.0766 µL/cm² | [2] |
| Tribolium castaneum | Contact Toxicity (Topical Application) | LD50 | 40.6-fold more toxic than malathion | ||
| Sitophilus zeamais | Contact Toxicity (Filter Paper Impregnation) | LC50 | 9.11 ppm |
Note: Direct comparison of LC50 and LD50 values between different studies can be challenging due to variations in methodologies, insect strains, and environmental conditions. The data presented here is for informational purposes to highlight the relative potency of these compounds.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the insecticidal activity of compounds like this compound and commercial pesticides.
Contact Toxicity Bioassay (Topical Application)
This method determines the intrinsic toxicity of a compound when applied directly to the insect's body.
-
Insect Rearing: The target insects (e.g., Tribolium castaneum or Sitophilus zeamais) are reared on a suitable diet (e.g., whole wheat flour with 5% brewer's yeast for T. castaneum, whole maize kernels for S. zeamais) under controlled conditions of temperature (e.g., 28 ± 2°C), relative humidity (e.g., 65 ± 5%), and photoperiod (e.g., 12:12 h L:D). Adult insects of a specific age and uniform size are selected for the bioassay.
-
Preparation of Test Solutions: this compound and the commercial pesticide are dissolved in a suitable volatile solvent, such as acetone, to prepare a series of concentrations.
-
Application: A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of each test solution to the dorsal thorax of each insect. A control group is treated with the solvent alone.
-
Observation: After treatment, the insects are transferred to clean petri dishes containing a food source and are maintained under the same controlled conditions as for rearing. Mortality is assessed at specific time intervals, typically 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the median lethal dose (LD50), the dose required to kill 50% of the test population, along with its 95% confidence limits.
Fumigant Toxicity Bioassay
This assay evaluates the toxicity of a compound in its vapor phase, which is particularly relevant for the control of pests in enclosed spaces like grain silos.
-
Insect Rearing: Similar to the contact toxicity bioassay, insects are reared under controlled conditions to ensure a uniform test population.
-
Preparation of Test Substance: A specific amount of the test compound (this compound or commercial pesticide) is applied to a filter paper strip.
-
Exposure Chamber: The treated filter paper is placed inside a sealed glass jar or vial of a known volume, which serves as the fumigation chamber. A specific number of adult insects are introduced into the chamber, often in a small cage to prevent direct contact with the treated filter paper. A control group is exposed to a filter paper treated only with the solvent.
-
Observation: The chambers are kept under controlled temperature and humidity for a defined exposure period (e.g., 24 hours). After the exposure period, the insects are transferred to clean containers with food, and mortality is assessed.
-
Data Analysis: Probit analysis is used to calculate the median lethal concentration (LC50), the concentration of the vapor in the air that kills 50% of the test insects, and its corresponding 95% confidence limits.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative evaluation of insecticidal activity.
Caption: Experimental workflow for comparing insecticidal activities.
Signaling Pathways and Mode of Action
While the primary focus of this guide is on comparative activity, it is crucial to understand the underlying mechanisms. This compound, like many monoterpenoids, is believed to exert its insecticidal effect through neurotoxic action, potentially by inhibiting the acetylcholinesterase (AChE) enzyme. This leads to the accumulation of the neurotransmitter acetylcholine at the synapse, causing hyperexcitation, paralysis, and eventual death of the insect.
In contrast, commercial pyrethroids like deltamethrin act on the voltage-gated sodium channels in the insect's nervous system. They modify the gating kinetics of these channels, causing them to remain open for an extended period. This results in prolonged membrane depolarization, leading to repetitive nerve firing, paralysis, and death.
The following diagram illustrates the proposed signaling pathway for this compound's neurotoxic effect.
Caption: Proposed neurotoxic mechanism of this compound.
References
Synergistic Antimicrobial Effects of Piperitenone Oxide with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies, where natural compounds are employed to enhance the efficacy of conventional antibiotics. This guide provides a comprehensive comparison of the synergistic effects of Piperitenone Oxide (PEO), a key component of essential oils from various aromatic plants, with a range of conventional antibiotics against clinically relevant bacterial strains. The data presented herein is derived from robust experimental studies and aims to inform further research and development in the field of antimicrobial combination therapies.
Quantitative Analysis of Synergistic Activity
The synergistic potential of this compound in combination with various antibiotics was evaluated against clinical isolates of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The Fractional Inhibitory Concentration Index (FICI) was used to quantify the nature of the interaction, with synergy being defined as an FICI of ≤ 0.5.
Performance Against Escherichia coli
A complete synergistic effect was observed for several antibiotic combinations with PEO against E. coli. Notably, the combinations of amikacin/PEO, ampicillin/PEO, ceftazidime/PEO, meropenem/PEO, and minocycline/PEO demonstrated full synergy.[1] For other tested antibiotics, a synergistic effect was observed in 50–80% of the cases.[1] Additive effects were noted in 10% of the combinations, while indifference was observed in 5.5%.[1] Importantly, no antagonistic interactions were recorded in the experiments with E. coli.[1]
| Antibiotic | Average FICI | Interpretation |
| Amikacin | ≤ 0.5 | Synergy |
| Ampicillin | ≤ 0.5 | Synergy |
| Ceftazidime | ≤ 0.5 | Synergy |
| Meropenem | ≤ 0.5 | Synergy |
| Minocycline | ≤ 0.5 | Synergy |
Performance Against Staphylococcus aureus
Synergistic interactions were also prevalent when PEO was combined with antibiotics against S. aureus. The combination of ceftriaxone/PEO, levofloxacin/PEO, and linezolid/PEO exhibited synergism in 67.86% of the assays.[1] Similarly, the vancomycin/PEO combination showed synergy in 60.71% of cases. The frequency of synergistic effects for other combinations were as follows: ampicillin/PEO (57.14%), penicillin/PEO (53.57%), minocycline/PEO (42.86%), and meropenem/PEO (35.71%). A lower percentage of synergy was observed for tigecycline/PEO at 3.57%.
| Antibiotic | Percentage of Synergy (%) |
| Ceftriaxone | 67.86 |
| Levofloxacin | 67.86 |
| Linezolid | 67.86 |
| Vancomycin | 60.71 |
| Ampicillin | 57.14 |
| Penicillin | 53.57 |
| Minocycline | 42.86 |
| Meropenem | 35.71 |
| Tigecycline | 3.57 |
Experimental Protocols
The following methodologies were employed to determine the synergistic interactions between this compound and conventional antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of PEO and each antibiotic alone was determined using the broth microdilution method.
-
Bacterial Strains: Clinical isolates of Staphylococcus aureus and Escherichia coli were used.
-
Culture Preparation: A bacterial suspension was prepared in Mueller-Hinton Broth (MHB) to a final concentration of 1.5 × 10⁸ CFU/ml (equivalent to 0.5 McFarland turbidity units).
-
Assay Setup: In a 96-well microtiter plate, 100 µl of MHB was added to each well. For PEO, dimethyl sulfoxide (DMSO) was used to ensure solubility at a final concentration of 2% (v/v). Serial two-fold dilutions of PEO and the antibiotics were prepared.
-
Inoculation and Incubation: 50 µl of the bacterial suspension was added to each well. The plates were covered and incubated at 37°C for 16–24 hours.
-
MIC Definition: The MIC was defined as the lowest concentration of the antimicrobial agent that resulted in no visible bacterial growth. All experiments were performed in triplicate.
Checkerboard Assay for Synergy Testing
The synergistic effects of PEO and antibiotic combinations were evaluated using the checkerboard microdilution method.
-
Assay Setup: Serial dilutions of PEO were made along the x-axis of a 96-well plate, and serial dilutions of the antibiotic were made along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension as described for the MIC assay and incubated under the same conditions.
-
Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI was calculated for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI < 1
-
Indifferent: 1 < FICI ≤ 2
-
Antagonistic: FICI > 2
-
Proposed Mechanism of Action
While the precise signaling pathways of this compound's synergistic action are still under investigation, the antibacterial mechanism of essential oils, in general, is often attributed to the disruption of the bacterial cytoplasmic membrane. This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. By compromising the bacterial membrane, PEO may facilitate the entry of conventional antibiotics into the bacterial cell, thereby enhancing their antimicrobial effect.
Caption: Proposed mechanism of synergistic action of this compound with conventional antibiotics.
Experimental Workflow
The overall experimental process for evaluating the synergistic effects is outlined below.
Caption: Workflow for determining antibiotic synergy with this compound.
References
A Comparative Guide to the Validation of Analytical Methods for Piperitenone Oxide in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of piperitenone oxide in plant extracts. While GC-MS is the established method for volatile compounds like this compound, this guide also presents a proposed, validated HPLC method based on established protocols for structurally similar monoterpenes. This allows for a thorough evaluation of both techniques for quality control and research purposes.
Method Comparison: HPLC vs. GC-MS
The choice of analytical method depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity and specificity.
| Feature | HPLC | GC-MS |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection and identification by mass spectrometry. |
| Applicability for this compound | Suitable for non-volatile or thermally labile compounds. While this compound is volatile, HPLC can be used, though it is not the conventional method. | Ideal for volatile and semi-volatile compounds like this compound, making it the industry-standard technique. |
| Sample Preparation | Typically involves solvent extraction followed by filtration. Derivatization is generally not required. | Often requires extraction, followed by a solvent exchange to a more volatile solvent. Derivatization may be necessary for certain compounds to improve volatility and thermal stability, though not typically for this compound. |
| Sensitivity | Generally in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector. | Highly sensitive, with detection limits often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range. |
| Specificity | Good, but co-elution of compounds with similar retention times can be a challenge. Diode-array detection (DAD) can aid in peak purity assessment. | Excellent, as the mass spectrometer provides structural information, allowing for definitive identification of co-eluting compounds. |
| Analysis Time | Can be faster for single-analyte quantification. | Runtimes can be longer, especially with temperature programming, but allows for the simultaneous analysis of multiple volatile compounds. |
| Cost | Instrumentation is generally less expensive than GC-MS. | Higher initial instrument cost and potentially higher operational costs due to the need for high-purity gases. |
Experimental Protocols
Detailed methodologies for both a proposed validated HPLC method and a standard GC-MS method are provided below.
Proposed Validated HPLC Method for this compound
This proposed method is adapted from a validated HPLC method for the simultaneous determination of the structurally similar monoterpenes, piperitone and pulegone, in Mentha species.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the α,β-unsaturated ketone chromophore in this compound).
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Accurately weigh 1 g of powdered, dried plant material.
-
Extract with 10 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. Method Validation (as per ICH Guidelines):
The following parameters would be validated to ensure the method is fit for its intended purpose.
-
Linearity: A series of standard solutions of this compound (e.g., 1-100 µg/mL) are prepared and injected. The peak area is plotted against concentration, and the linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be >0.999.
-
Accuracy: Determined by a recovery study, where a known amount of this compound standard is spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days by different analysts. The precision is expressed as the relative standard deviation (%RSD), which should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability to assess the analyte in the presence of other components. This is evaluated by analyzing a blank plant matrix and a matrix spiked with this compound to ensure no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a DAD.
-
Robustness: The reliability of the method with respect to small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
Standard GC-MS Method for this compound
This is a standard and widely used method for the analysis of volatile compounds in essential oils.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
2. Sample Preparation:
-
Extract the essential oil from the plant material, typically by hydrodistillation.
-
Dilute the essential oil (e.g., 1 µL) in a suitable volatile solvent (e.g., 1 mL of hexane or ethyl acetate).
-
Inject 1 µL of the diluted sample into the GC-MS.
3. Compound Identification and Quantification:
-
Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of a pure standard or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of this compound is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve with a pure standard is required.
Quantitative Data Summary
The following tables present hypothetical validation data for the proposed HPLC method and typical performance data for the GC-MS method.
Table 1: Proposed HPLC Method Validation Parameters for this compound
| Parameter | Specification | Result |
| Linearity Range | 1 - 100 µg/mL | Correlation Coefficient (r²) = 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.7 µg/mL |
| Specificity | No interference at the retention time of this compound | Passed |
| Robustness | No significant change in results with minor variations in method parameters | Passed |
Table 2: Typical Performance of GC-MS Method for this compound in Mentha suaveolens Essential Oil
| Plant Sample Source | This compound Content (%) | Reference |
| Romania | 73.77 ± 6.41 | [1] |
Visualizations
The following diagrams illustrate the experimental workflows for both the proposed HPLC and the standard GC-MS methods.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
References
Navigating Immunoassay Specificity: A Comparative Guide to Piperitenone Oxide Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Immunoassays are indispensable tools for the selective detection and quantification of specific molecules. However, a critical factor that can influence the accuracy of these assays is cross-reactivity, where the antibody binds to non-target molecules that are structurally similar to the intended analyte. This guide provides a comprehensive overview of the potential cross-reactivity of Piperitenone oxide in immunoassays.
Currently, there is a lack of publicly available data from studies specifically examining the cross-reactivity of this compound in immunoassays. Therefore, this guide will focus on the principles of cross-reactivity, a comparison with structurally related compounds to infer potential cross-reactivity, and a detailed experimental protocol for how such a study could be designed and executed.
Understanding Cross-Reactivity in Immunoassays
In a competitive immunoassay, an antibody is developed to bind to a specific target molecule (the analyte). To measure the analyte in a sample, a known amount of a labeled version of the analyte is introduced to compete with the sample's unlabeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Cross-reactivity occurs when other compounds, structurally similar to the analyte, also bind to the antibody.[1] This can lead to an overestimation of the analyte's concentration or a false-positive result. For small molecules like this compound, which act as haptens and require conjugation to a carrier protein to elicit an immune response, the potential for cross-reactivity with other similar molecules is a significant consideration.[2]
Structural Comparison and Potential for Cross-Reactivity
The likelihood of a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte.[2] this compound is a monoterpene with a characteristic epoxide ring and a ketone functional group. Several other naturally occurring terpenes share a similar carbon skeleton and functional groups, making them potential cross-reactants in an immunoassay developed for this compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features | Potential for Cross-Reactivity with this compound Antibody |
| This compound | C10H14O2 | 166.22 | p-Menthane skeleton, α,β-unsaturated ketone, epoxide ring | Target Analyte |
| Piperitone oxide | C10H16O2 | 168.23 | p-Menthane skeleton, saturated ketone, epoxide ring | High: Shares the same core structure and epoxide ring. The primary difference is the saturation of the carbon-carbon double bond, which may or may not be a critical part of the epitope recognized by the antibody. |
| Carvone | C10H14O | 150.22 | p-Menthane skeleton, α,β-unsaturated ketone | Moderate to High: Possesses the same α,β-unsaturated ketone system and core skeleton. The absence of the epoxide ring is a significant difference, but antibodies raised against the whole molecule might still recognize the shared features. |
| Pulegone | C10H16O | 152.23 | p-Menthane skeleton, α,β-unsaturated ketone | Moderate: Similar to Carvone, it has the α,β-unsaturated ketone. The position of the double bond within the ring is different, which could influence antibody binding. |
| Limonene | C10H16 | 136.24 | p-Menthane skeleton, two double bonds | Low: While it has the same p-menthane skeleton, it lacks the ketone and epoxide functional groups that are likely to be key features of the epitope for a this compound antibody. |
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To empirically determine the cross-reactivity of this compound with other compounds, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method.[3] The following protocol outlines the key steps for such an investigation.
Objective: To determine the percentage cross-reactivity of potential interfering compounds (e.g., Piperitone oxide, Carvone, Pulegone) in a competitive ELISA designed for this compound.
Materials:
-
Microtiter plates (96-well)
-
This compound standard
-
Potential cross-reacting compounds
-
Anti-Piperitenone oxide antibody (primary antibody)
-
This compound-enzyme conjugate (e.g., HRP-conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the anti-Piperitenone oxide antibody in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the antibody solution and wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each of the potential cross-reacting compounds in assay buffer.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Immediately add 50 µL of the diluted this compound-enzyme conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the this compound standard and each of the tested compounds.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for each of the potential cross-reacting compounds.
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Visualizing the Process
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is not yet available, a thorough understanding of the principles of immunoassay specificity allows for informed predictions. Based on structural similarity, compounds like Piperitone oxide and Carvone are likely to exhibit some degree of cross-reactivity. The provided experimental protocol offers a robust framework for researchers to empirically determine the cross-reactivity of this compound and validate the specificity of their immunoassays. Such validation is a critical step in the development of reliable and accurate analytical methods for this and other small molecules.
References
A Head-to-Head Comparison of Piperitenone Oxide and Menthol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of two closely related monoterpenoids: piperitenone oxide and menthol. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms, this document aims to be an objective resource for researchers exploring the therapeutic potential of these natural compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the bioactivities of this compound and menthol, providing a direct comparison of their potency in various experimental models.
Table 1: Cytotoxic and Proliferative Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | RCM-1 (human colon cancer) | Differentiation Assay | Induction of Differentiation | Potent inducer | [1] |
| Menthol | A-341 (human epidermoid carcinoma) | MTT Assay | IC50 | 17.3 ± 6.49 µM (Neomenthol) | [2] |
| A-375 (human malignant melanoma) | PrestoBlue® Assay | IC50 | 11.8 µM | [3] | |
| A549 (non-small cell lung carcinoma) | MTT Assay | Cytotoxicity | Concentration-dependent | [4] | |
| HeLa (human cervical cancer) | PrestoBlue® Assay | Cytotoxicity | No dose-dependent cytotoxicity | [3] | |
| NB4 and Molt-4 (leukemic cells) | MTT Assay | Cell Viability | Concentration-dependent decrease |
Table 2: Antimicrobial and Antiviral Activity
| Compound | Organism/Virus | Assay | Endpoint | Result | Reference |
| This compound | Staphylococcus aureus | Broth Microdilution | Average MIC | 172.8 ± 180.7 µg/mL | |
| Escherichia coli | Broth Microdilution | Average MIC | 512.2 ± 364.7 µg/mL | ||
| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | IC50 | 1.4 µg/mL | ||
| Menthol | Escherichia coli | Broth Microdilution | MIC Range | 0.125% to 0.5% (v/v) | |
| Streptococcus mutans | Well Diffusion/Micro-well Dilution | MIC | 15.6 µg/mL | ||
| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | ED50 | 125.11 µg/mL | ||
| Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction Assay | ED50 | 105.77 µg/mL | ||
| Respiratory Syncytial Virus (RSV) | XTT Assay | IC50 | 10.41 µg/mL (M. piperita extract) | ||
| Coxsackievirus B (CVB) | In vivo (mice) | Viral Titer Reduction | Significant reduction |
Table 3: Other Bioactivities
| Compound | Bioactivity | Assay/Model | Endpoint | Result | Reference |
| This compound | PCSK9 Expression Inhibition | Western Blot (Huh7 cells) | Reduction of PCSK9 | Significant reduction | |
| Antioxidant | β-carotene/linoleic acid system | IC50 | High activity (M. longifolia oil) | ||
| Menthol | TRPM8 Activation | Two-electrode voltage clamp | EC50 | 196 ± 22 µM | |
| Analgesic | Frog Sciatic Nerve CAPs | IC50 | 0.93 - 1.1 mM | ||
| Anti-inflammatory | In vivo (mice) | Reduction of inflammation | Effective |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Cytotoxicity/Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells (e.g., A549, NB4, Molt-4) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (this compound or menthol) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Antiviral Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the ability of a virus to form plaques (localized areas of cell death) in a cell monolayer.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells for HSV-1) is grown in multi-well plates.
-
Infection and Treatment: The cell monolayers are infected with a known amount of virus. The test compound is added at various concentrations either before, during, or after viral adsorption to determine the stage of the viral life cycle that is inhibited.
-
Overlay: After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The IC50 or ED50 value (the concentration that inhibits 50% of plaque formation) is then determined.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows associated with the bioactivities of this compound and menthol.
Caption: Workflow for the antiviral plaque reduction assay.
Caption: Menthol activation of the TRPM8 signaling pathway.
Caption: Menthol's inhibitory effect on the Akt signaling pathway in cancer cells.
References
Efficacy of Piperitenone Oxide in Comparison to Other Monoterpene Oxides: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of piperitenone oxide against other notable monoterpene oxides. The information is compiled from various experimental studies to offer an objective overview of their performance, supported by available quantitative data, experimental methodologies, and insights into their mechanisms of action.
Comparative Efficacy: A Tabular Overview
The following tables summarize the available quantitative data on the biological activities of this compound and other selected monoterpene oxides. It is important to note that direct comparisons of efficacy can be challenging due to variations in experimental conditions across different studies, such as cell lines, assay methods, and exposure times.
Table 1: Anticancer Activity (IC50 values)
| Compound | Cancer Cell Line | IC50 Value | Reference(s) |
| This compound | RCM-1 (Human Colon Cancer) | Potent inducer of differentiation | [1][2][3][4] |
| Eucalyptol (1,8-Cineole) | A549 (Human Lung Adenocarcinoma) | 47.14 µg/mL | [5] |
| Ascaridole | ERCC6-deficient cells | 0.15 µM | |
| XPC-deficient cells | 0.18 µM | ||
| Normal cells | >180 µM | ||
| CCRF-CEM, HL60, MDA-MB-231 | Active | ||
| Linalool | A549 (Human Lung Cancer) | IC50 > 2.0 mM | |
| T-47D (Human Breast Cancer) | 224 µM | ||
| SW 620 (Human Colorectal Cancer) | 222 µM | ||
| Hep G2 (Human Liver Cancer) | 290 µM | ||
| Carvone | Myeloma (KMS-5) | 20 µM | |
| Terpinen-4-ol | A549 (Human Lung Adenocarcinoma) | 0.052% (v/v) | |
| CL1-0 (Human Lung Adenocarcinoma) | 0.046% (v/v) |
Note: IC50 values are presented as reported in the source and may require conversion for direct comparison. The activity of this compound in RCM-1 cells was reported as differentiation induction rather than a direct cytotoxic IC50 value.
Table 2: Antiviral Activity (IC50 values)
| Compound | Virus | Host Cell Line | IC50 Value | Reference(s) |
| This compound | Herpes Simplex Virus-1 (HSV-1) | Vero | 1.4 µg/mL (8.4 µM) | |
| Eucalyptol (1,8-Cineole) | - | - | - | - |
| Ascaridole | - | - | - | - |
| Linalool Oxide | - | - | - | - |
| Carvone Oxide | - | - | - | - |
| Limonene Oxide | - | - | - | - |
| Terpinen-4-ol | - | - | - | - |
Table 3: Cytotoxic Activity against Non-Cancerous Cells (IC50/CC50 values)
| Compound | Cell Line | IC50/CC50 Value | Reference(s) |
| This compound | Vero | > 30 µg/mL | |
| Ascaridole | Peritoneal Macrophages (BALB/c mice) | 32 ± 8 µM | |
| Linalool | WI-38 (Human Lung Fibroblast) | Not cytotoxic up to 2.0 mM | |
| Eucalyptol (1,8-Cineole) | WI-38 (Human Lung Fibroblast) | Slightly decreased viability from 8.0 mM |
Mechanisms of Action & Signaling Pathways
The biological activities of these monoterpene oxides are exerted through various molecular mechanisms and signaling pathways.
-
This compound : In human colon cancer cells (RCM-1), this compound acts as a potent inducer of differentiation. Its antiviral mechanism against HSV-1 involves interference with a late step in the viral life cycle and correcting the virus-induced depletion of intracellular glutathione. Some evidence also suggests a potential role in inhibiting the TGF-β1/SMAD signaling pathway.
-
Eucalyptol (1,8-Cineole) : The anti-inflammatory effects of eucalyptol are well-documented and are mediated through the inhibition of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. This is achieved by targeting key inflammatory signaling pathways, including the NF-κB and MAPK pathways.
-
Ascaridole : The anticancer activity of ascaridole is linked to the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and DNA damage. This mechanism shows selective cytotoxicity towards cells deficient in nucleotide excision repair (NER).
-
Limonene Oxide : The anticancer effects of limonene and its derivatives, including the oxide form, are often attributed to the induction of apoptosis. This process involves the modulation of several key signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
-
Carvone Oxide : The parent compound, carvone, exhibits anti-inflammatory properties by targeting the JNK1, Nrf2, and NF-κB signaling pathways. The anticancer mechanism of carvone involves the induction of apoptosis and cell cycle arrest.
-
Linalool Oxide : The parent compound, linalool, induces apoptosis in cancer cells, which is in some cases mediated by the generation of hydroxyl radicals.
-
Terpinen-4-ol : The anti-inflammatory activity of terpinen-4-ol involves the regulation of the mTOR and NF-κB signaling pathways. Its anticancer effects are mediated through p53-dependent apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature for assessing the efficacy of monoterpene oxides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the monoterpene oxide for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
General Procedure:
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 24- or 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the monoterpene oxide for a defined period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate in the dark.
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at a wavelength of around 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition relative to the LPS-treated control.
Antiviral Activity Assay (Plaque Reduction or Yield Reduction Assay)
These assays are used to determine the concentration of an antiviral compound required to reduce the number of viral plaques or the viral yield by 50% (IC50).
General Procedure (Yield Reduction Assay):
-
Cell Seeding: Plate host cells (e.g., Vero cells for HSV-1) in multi-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a viral adsorption period, remove the virus inoculum and add a medium containing various concentrations of the monoterpene oxide.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).
-
Virus Titration: Harvest the virus from the supernatant and/or the cells and determine the viral titer using a standard method such as a plaque assay.
-
Data Analysis: Calculate the percentage of viral yield reduction for each compound concentration compared to the untreated virus control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Anti-inflammatory mechanism of Eucalyptol.
Caption: Anticancer mechanism of Limonene Oxide.
Caption: General workflow for an MTT cell viability assay.
References
- 1. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological activity of ascaridole for the treatment of cancers: Phytopharmaceutical importance with molecular study [ahbps.org]
A Comparative Guide to the In Vitro and In Vivo Activity of Piperitenone Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperitenone oxide, a monoterpene found in various mint species, has garnered significant interest for its diverse biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of this compound, supported by experimental data and detailed methodologies. The aim is to offer an objective overview to aid researchers and professionals in the fields of pharmacology and drug development in their evaluation of this promising natural compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound, providing a clear comparison of its activity across different biological systems.
| In Vitro Activity | Test System | Parameter | Value | Reference |
| Antiviral | Vero cells infected with Herpes Simplex Virus-1 (HSV-1) | IC50 | 1.4 µg/mL | [1][2] |
| Anticancer | RCM-1 human colon cancer cells | - | Induces differentiation | [3] |
| Myorelaxant | Guinea pig ileum (spontaneous tonus) | EC50 | 79.7 ± 17.4 µg/mL | |
| Myorelaxant | Guinea pig ileum (pre-contracted with 60 mM K+) | IC50 | 150.8 ± 16.3 µg/mL |
| In Vivo Activity | Animal Model | Parameter | Dosage | Effect | Reference |
| Antinociceptive | Mice (formalin test, 2nd phase) | Paw licking time | 100 mg/kg | Reduction to 8.3 ± 2.7 s (Control: 20.6 ± 2.1 s) | [4][5] |
| 200 mg/kg | Reduction to 3.0 ± 1.2 s | ||||
| Antihypertensive | Spontaneously Hypertensive Rats (SHR) | Systolic Blood Pressure | 100 mg/kg (oral) | Significant reduction | |
| Vasorelaxant | Rat aortic rings (pre-contracted with phenylephrine) | EC50 | 219.7 mg/L |
It is important to note that while in vitro studies have demonstrated antiviral and anticancer activities, quantitative in vivo data for these specific effects are not yet available in the reviewed literature.
Experimental Protocols
In Vitro Assays
1. Antiviral Activity against Herpes Simplex Virus-1 (HSV-1)
-
Cell Line: Vero (African green monkey kidney) cells.
-
Virus: Herpes Simplex Virus-1 (HSV-1).
-
Methodology: Plaque reduction assay.
-
Vero cells are seeded in 24-well plates and grown to confluence.
-
The cells are infected with a specific multiplicity of infection (MOI) of HSV-1.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound.
-
The plates are incubated for a period (e.g., 48-72 hours) to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
The IC50 value, the concentration of the compound that inhibits plaque formation by 50% compared to the untreated control, is calculated.
-
2. Differentiation-Inducing Activity in Colon Cancer Cells
-
Cell Line: RCM-1 human colon cancer cells.
-
Methodology:
-
RCM-1 cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of this compound.
-
After an incubation period (e.g., 72 hours), the cells are observed under a microscope for morphological changes indicative of differentiation, such as the formation of duct-like structures.
-
The differentiation-inducing activity is assessed based on the extent of these morphological changes.
-
In Vivo Assays
1. Antinociceptive Activity in Mice (Formalin Test)
-
Animal Model: Swiss mice.
-
Methodology:
-
Mice are orally administered with this compound at different doses (e.g., 100 and 200 mg/kg) or a vehicle control.
-
After a set period (e.g., 30-60 minutes), 20 µL of a 2.5% formalin solution is injected into the subplantar region of the right hind paw.
-
The time the animal spends licking the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).
-
The reduction in licking time in the treated groups compared to the control group indicates antinociceptive activity.
-
2. Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Methodology:
-
SHRs are orally administered with this compound at various doses (e.g., 10, 100 mg/kg) or a vehicle control daily for a specified period.
-
Systolic blood pressure is measured at regular intervals using the tail-cuff method.
-
A significant decrease in systolic blood pressure in the treated groups compared to the control group indicates an antihypertensive effect.
-
-
Vasorelaxant Effect (Ex Vivo):
-
Thoracic aortas are isolated from rats and cut into rings.
-
The aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with a vasoconstrictor like phenylephrine.
-
Cumulative concentrations of this compound are added to the bath, and the relaxation of the aortic rings is measured.
-
The EC50 value, the concentration of the compound that causes 50% of the maximum relaxation, is calculated.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the diverse activities of this compound are still under investigation. However, current research suggests the involvement of the following signaling pathways:
-
Modulation of Calcium Signaling: In vitro studies on smooth muscle relaxation suggest that this compound may interfere with calcium influx through voltage-gated calcium channels. This is a key mechanism in regulating muscle contraction and blood pressure.
-
Interference with Redox-Sensitive Pathways: In the context of its antiviral activity against HSV-1, it has been proposed that this compound may interfere with redox-sensitive cellular pathways that the virus exploits for replication.
-
Potential Inhibition of TGF-β1/SMAD Signaling: While not yet confirmed for the isolated compound, studies on plant extracts containing this compound suggest a possible inhibition of the TGF-β1/SMAD signaling pathway, which is implicated in cancer cell proliferation and differentiation.
Visualizations
Caption: Workflow for In Vitro Antiviral Activity Assay.
Caption: Workflow for In Vivo Antinociceptive Activity Assay.
Caption: Hypothesized Signaling Pathways of this compound.
Conclusion
This compound demonstrates a range of promising pharmacological activities both in vitro and in vivo. The available quantitative data show a correlation between its in vitro myorelaxant effects and its in vivo antihypertensive and vasorelaxant properties. However, a clear bridge between the in vitro antiviral and anticancer findings and corresponding in vivo efficacy is yet to be established through further research. The elucidation of its precise mechanisms of action, particularly its direct molecular targets and the downstream signaling cascades, remains a key area for future investigation. This guide highlights the potential of this compound as a lead compound for the development of novel therapeutics and underscores the need for continued research to fully characterize its pharmacological profile.
References
- 1. In vitro inhibition of herpes simplex virus type 1 replication by Mentha suaveolens essential oil and its main component this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive effects of the essential oil of Mentha x villosa leaf and its major constituent this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Piperitenone Oxide Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of piperitenone oxide and its analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationships (SAR) are explored, supported by quantitative data from experimental studies, to inform future drug discovery and development efforts.
Anticancer Activity: Inducing Differentiation in Colon Cancer Cells
This compound has demonstrated notable potential as a differentiation-inducing agent in human colon cancer cells. This activity is highly dependent on the stereochemistry and the presence of the epoxide functional group.
Key Structure-Activity Relationship Insights:
-
The epoxide ring at C-1 and C-6 of the p-menthane skeleton is crucial for the differentiation-inducing activity.[1]
-
The stereochemistry of the molecule plays a significant role, with the (+)-enantiomer of this compound showing stronger activity than the (–)-enantiomer.[1]
-
Analogs lacking the epoxide group, such as carvone and menthol, do not exhibit the same differentiation-inducing effect, highlighting the importance of this functional group.[1]
Antimicrobial Activity: A Spectrum of Efficacy
This compound and its analogs have shown varied antimicrobial activity against a range of pathogens. The presence and nature of oxygen-containing functional groups appear to influence their efficacy.
Table 1: Minimum Inhibitory Concentrations (MIC) of Piperitenone Epoxide (PEO) and Related Monoterpenes
| Compound | Microorganism | Average MIC (µg/mL) | Reference |
| Piperitenone Epoxide (PEO) | Staphylococcus aureus | 172.8 ± 180.7 | |
| Piperitenone Epoxide (PEO) | Escherichia coli | 512 ± 364.7 | |
| This compound | Staphylococcus aureus | Active | |
| This compound | Candida albicans | Active | |
| Limonene Oxide | Staphylococcus aureus | Less Active | |
| Carvone Epoxide | Staphylococcus aureus | Less Active | |
| Pulegone | Various microbes | More Active | |
| Limonene | Various microbes | Moderately Active | |
| Carvone | Various microbes | Moderately Active |
Note: "Active" indicates reported activity where a specific MIC value was not provided in the abstract. "Less Active" and "More Active" are relative comparisons as described in the source.
Anti-inflammatory Activity: Insights from Related Monoterpenes
The anti-inflammatory potential of this compound analogs can be inferred from studies on structurally similar monoterpenes. The mechanism often involves the inhibition of key inflammatory mediators. While direct comparative data on a series of this compound analogs is limited, the antinociceptive effects of this compound suggest an indirect anti-inflammatory action.
Experimental Protocols
Synthesis of this compound Analogs
A common method for the synthesis of this compound is the epoxidation of piperitenone.
General Epoxidation Protocol:
-
Dissolve piperitenone in a suitable solvent.
-
Add an epoxidizing agent, such as hydrogen peroxide, in a phosphate buffer under weak basic conditions.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Work up the reaction mixture by extraction with an organic solvent.
-
Purify the resulting this compound using column chromatography.
A detailed, multi-step synthesis of piperitone, a precursor to piperitenone, can be achieved from methyl isobutyl ketone and formaldehyde, followed by a series of reactions including Michael addition and intramolecular aldol condensation.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of antimicrobial agents.
Protocol Outline:
-
Prepare a series of twofold dilutions of the test compound in a 96-well microplate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 16-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Logical Relationships
Experimental Workflow for Bioassay-Guided Fractionation
The isolation of bioactive compounds like this compound often follows a bioassay-guided fractionation workflow.
Caption: Bioassay-guided fractionation workflow for isolating this compound.
Proposed Signaling Pathway Inhibition in Colorectal Cancer
While direct evidence is still emerging, the anticancer activity of compounds in spearmint extracts has been linked to the inhibition of the TGF-β signaling pathway, which is often dysregulated in colorectal cancer. The TGF-β pathway plays a crucial role in cell growth, differentiation, and apoptosis.
References
Benchmarking Piperitenone Oxide: A Comparative Analysis Against Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory potential of piperitenone oxide against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of public data on pure this compound, this guide utilizes experimental data from the essential oil of Mentha suaveolens, where this compound is the major constituent, for in-vivo comparisons. Data for standard drugs such as Indomethacin, Diclofenac, and Celecoxib are provided as benchmarks from various in-vitro and in-vivo assays.
Executive Summary
Quantitative Performance Comparison
The following tables summarize the available anti-inflammatory activity data for the essential oil of Mentha suaveolens (this compound chemotype) and standard drugs across various preclinical models.
Table 1: In-Vivo Anti-inflammatory Activity – Carrageenan-Induced Paw Edema
| Compound/Essential Oil | Animal Model | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Mentha suaveolens EO (73.77% this compound) | Rat | 100 | 3 | 45.2 | [1] |
| Indomethacin | Rat | 10 | 3 | 55.8 | [2][3] |
| Diclofenac | Rat | 25 | 4 | 82-99 | [4] |
Note: The data for Mentha suaveolens essential oil is presented as a proxy for this compound's potential activity. Further studies on the pure compound are required for a direct comparison.
Table 2: In-Vitro Anti-inflammatory Activity – COX-2 Inhibition
| Compound | Assay | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| This compound | COX-2 Inhibition | Data not available | Data not available | |
| Celecoxib | Human Recombinant COX-2 | 0.05 | 600 | [5] |
| Diclofenac | Human COX-2 | 0.9 | 10 | |
| Indomethacin | Ovine COX-2 | 0.86 | ~1 |
Table 3: In-Vitro Anti-inflammatory Activity – Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | RAW 264.7 | Data not available | |
| L-NMMA (standard inhibitor) | RAW 264.7 | ~25.5 |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which is a critical branch of the arachidonic acid cascade. The diagrams below illustrate this pathway and a typical in-vivo experimental workflow.
Caption: Simplified Arachidonic Acid Cascade and NSAID Action.
Caption: In-Vivo Carrageenan-Induced Paw Edema Workflow.
Experimental Protocols
In-Vivo: Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animals : Wistar rats are typically used and are acclimatized for at least one week before the experiment.
-
Grouping : Animals are randomly divided into control and treatment groups.
-
Treatment : Test compounds (this compound or standard drugs) are administered, usually orally or intraperitoneally, at predetermined doses. The control group receives the vehicle.
-
Induction of Edema : After a specific period (e.g., 1 hour) following treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Edema : The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis : The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the average increase in paw volume in the control group, and T is the average increase in paw volume in the treated group.
In-Vitro: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding : Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or a standard inhibitor like L-NMMA) and incubated for 1 hour.
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the unstimulated control).
-
Incubation : The plates are incubated for 24 hours.
-
Measurement of Nitrite : The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis : The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.
In-Vitro: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.
-
Enzyme and Substrate : A commercial COX-2 inhibitor screening assay kit is typically used, which includes a human recombinant COX-2 enzyme and arachidonic acid as the substrate.
-
Assay Procedure : The assay is performed in a 96-well plate. The test compound (this compound or a standard inhibitor like celecoxib) at various concentrations is pre-incubated with the COX-2 enzyme.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.
-
Detection : The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This is often done using a fluorescent probe that reacts with the peroxidase component of the COX enzyme. The fluorescence is read at an appropriate excitation/emission wavelength.
-
Data Analysis : The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined.
Conclusion
While direct comparative data for pure this compound is limited, preliminary evidence from essential oils rich in this compound suggests a promising anti-inflammatory profile. Its potential to modulate key inflammatory pathways warrants further investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound as a potential next-generation anti-inflammatory therapeutic. Future studies focusing on the pure compound are essential to definitively benchmark its efficacy and selectivity against standard anti-inflammatory drugs.
References
- 1. A Comparative Analysis of the Chemical Composition, Anti-Inflammatory, and Antinociceptive Effects of the Essential Oils from Three Species of Mentha Cultivated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 3. hrpub.org [hrpub.org]
- 4. Piperine metabolically regulates peritoneal resident macrophages to potentiate their functions against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Piperitenone Oxide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Piperitenone oxide, a monoterpene epoxide utilized in various research applications, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally available SDS for this compound is not readily found, information on the related compound, piperitenone, and general chemical safety principles should be applied.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required for spills or large quantities. |
Environmental Hazards
Piperitenone has been identified as being very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent this compound from entering drains, water courses, or the soil[1].
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following protocol is based on general guidelines for hazardous laboratory chemical waste disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid and liquid waste containing this compound.[2]
2. Waste Collection and Storage:
-
Collect this compound waste in a designated, compatible, and properly labeled hazardous waste container.[2] The original container may be used if it is in good condition.
-
Ensure the waste container is kept tightly sealed except when adding waste.
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment system to prevent the spread of spills.
3. Labeling of Waste Containers:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.
-
Indicate the hazards associated with the waste (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
4. Request for Waste Pickup:
-
Once the waste container is full or has been in storage for a designated period (as per institutional guidelines, often not exceeding one year for partially filled containers in an SAA), contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of this compound down the sink or in the regular trash.
5. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area if necessary.
-
Use appropriate absorbent materials (e.g., diatomite, universal binders) to contain and clean up the spill.
-
Collect the contaminated absorbent material and any contaminated soil or other materials in a sealed container and dispose of it as hazardous waste.
-
Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.
6. Empty Container Disposal:
-
A container that has held this compound should be considered hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required before the container can be disposed of as regular trash. Given the environmental toxicity, it is prudent to treat this compound with this level of caution. The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, deface all chemical labels on the container before disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
